Met-Lys formate salt
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid;formic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3S.CH2O2/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12;2-1-3/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17);1H,(H,2,3)/t8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTFBBAHFWVVKS-OZZZDHQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)O)N.C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745597 | |
| Record name | L-Methionyl-L-lysine--formic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-21-4 | |
| Record name | L-Methionyl-L-lysine--formic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the chemical properties of Met-Lys formate salt
An In-Depth Technical Guide to the Chemical Properties of Methionine-Lysine (Met-Lys) Formate Salt
Abstract
This technical guide provides a comprehensive overview of the essential chemical properties of Methionine-Lysine (Met-Lys) formate salt, a dipeptide salt with potential applications in pharmaceutical and biotechnological research. As the salt form of an active pharmaceutical ingredient (API) can profoundly influence its physicochemical characteristics and ultimate therapeutic efficacy, a thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals. This document delineates the molecular structure, solubility, solid-state characteristics, and stability profile of Met-Lys formate. Furthermore, it presents detailed, field-proven methodologies for its analytical characterization, including chromatographic, spectroscopic, and thermal analysis techniques. The causality behind experimental choices is explained to provide a self-validating framework for investigation, ensuring scientific integrity and reproducibility.
Introduction: The Critical Role of Salt Selection in Peptide Development
The therapeutic potential of peptides is vast, spanning applications from metabolic disorders to oncology.[1] However, their translation from discovery to clinical use is often hampered by inherent challenges in formulation, stability, and delivery.[2] A crucial step in overcoming these hurdles is the selection of an appropriate salt form for the peptide API.[3] The counterion associated with a peptide can significantly alter its fundamental chemical properties, including:
-
Solubility: Affecting dissolution rates and bioavailability.[4]
-
Stability: Influencing degradation pathways in both solid and solution states.[5]
-
Hygroscopicity: Impacting handling, storage, and manufacturing processes.[4]
-
Crystallinity: Determining physical stability and processing characteristics.
While acetate and hydrochloride are common counterions in approved peptide drugs, formate salts are also utilized, particularly in crystallization and formulation development, offering a different profile of physicochemical interactions.[6][7] The dipeptide Met-Lys, composed of L-methionine and L-lysine, presents multiple ionizable groups, making it an ideal candidate for salt formation to optimize its properties.[8] This guide focuses specifically on the formate salt of Met-Lys, providing a detailed exploration of its chemical properties and the analytical workflows required for its comprehensive characterization.
Molecular Structure and Fundamental Properties
The Met-Lys formate salt consists of the dipeptide cation, formed from L-methionine and L-lysine residues, and the formate anion. The primary structure involves a peptide bond between the carboxyl group of methionine and the alpha-amino group of lysine.
-
Molecular Formula: C₁₁H₂₃N₃O₃S·CH₂O₂[9]
-
CAS Numbers: 103404-63-3 (Lys-Met Formate), 104809-21-4 (Met-Lys Formate)[9][10]
The dipeptide possesses three key ionizable sites: the N-terminal α-amino group of methionine, the ε-amino group on the lysine side chain, and the C-terminal carboxylic acid. In the formate salt, the amino groups are protonated (positively charged), and this charge is balanced by the negatively charged formate counterion (HCOO⁻).
Caption: Chemical structure of the Met-Lys dipeptide shown in its zwitterionic form alongside the formate counterion.
Core Physicochemical Properties
The utility of Met-Lys formate in any application is dictated by its physicochemical properties. This section outlines the key characteristics and the rationale for their importance.
Solubility Profile
Solubility is a critical determinant of a peptide's performance, affecting everything from in vitro assay robustness to in vivo bioavailability.[11] The formate salt form is expected to confer different solubility characteristics compared to the free peptide or other salt forms like acetate or hydrochloride.
Rationale for Investigation: The goal is to quantify the solubility in aqueous buffers across a physiologically relevant pH range and in various organic solvents used during manufacturing or formulation. Formic acid itself is a very good solvent for some amino acids and proteins, which may translate to favorable solubility properties for the formate salt.[12][13]
Expected Behavior & Data Presentation: Solubility is typically highest at pH values where the peptide has a maximum net charge and lowest near its isoelectric point (pI). The solubility of Met-Lys formate should be assessed in standard solvents as summarized in the table below.
| Solvent System | Purpose | Expected Solubility |
| Purified Water | Baseline aqueous solubility | Moderate to High |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Physiological relevance | Moderate to High |
| pH 2.0 HCl Buffer | Represents gastric conditions | High (fully protonated) |
| Acetonitrile/Water Mixtures | HPLC mobile phase compatibility | Variable |
| Ethanol | Common formulation co-solvent | Low to Moderate |
| Dimethyl Sulfoxide (DMSO) | Stock solution preparation | High |
Solid-State Properties
The solid-state form of a peptide salt dictates its physical stability, manufacturability, and shelf-life.[5] Key properties include crystallinity, thermal behavior, and hygroscopicity.
A peptide salt can exist in a highly ordered crystalline state or a disordered amorphous state. Crystalline materials are generally more stable but may have lower dissolution rates, while amorphous materials dissolve faster but are less stable and more hygroscopic.[5] It is also crucial to screen for polymorphism—the ability to exist in multiple crystalline forms—as different polymorphs can have distinct properties.
Thermal analysis provides information on melting point, decomposition, and glass transition (for amorphous materials). These parameters are essential for defining drying processes, storage conditions, and identifying potential instabilities.
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[14] Excessive moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.[4] A formal classification of hygroscopicity is critical for defining appropriate handling and packaging requirements.
Solution and Solid-State Stability
Peptide stability is sequence-dependent and influenced by environmental factors like pH, temperature, and moisture.[15][16] The methionine residue is particularly susceptible to oxidation, while the peptide backbone can undergo hydrolysis.
Key Degradation Pathways for Met-Lys:
-
Oxidation: The thioether side chain of methionine can be oxidized to methionine sulfoxide and subsequently to methionine sulfone. This is a primary concern during manufacturing and storage.
-
Hydrolysis: Cleavage of the peptide bond can occur, particularly at extreme pH values. The presence of specific amino acid sequences can accelerate this process.
-
Deamidation/Rearrangement: While less common for Met-Lys, peptides containing asparagine or aspartic acid are prone to deamidation and rearrangement.
The choice of the formate counterion can influence stability. Buffering effects and interactions with the peptide can either mitigate or accelerate degradation.[15] Stability studies, including forced degradation, are essential to identify potential degradation products and establish a stability-indicating analytical method.[1]
Analytical Characterization Methodologies
A robust and comprehensive analytical strategy is required to fully characterize the chemical properties of Met-Lys formate. The following protocols are designed as self-validating systems to ensure data integrity.
Caption: A comprehensive workflow for the analytical characterization of a new peptide salt.
Identity and Purity Confirmation
Objective: To confirm the chemical structure and assess the purity of the this compound.
-
Causality: RP-HPLC is the standard method for assessing the purity of peptides and detecting process-related impurities or degradation products.[17] The method separates molecules based on hydrophobicity.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Using formic acid in the mobile phase is compatible with the sample's counterion and is suitable for subsequent MS analysis.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes. Rationale: A shallow gradient ensures good resolution of closely eluting impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm. Rationale: This wavelength allows for the detection of the peptide backbone (amide bonds).[17]
-
Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Validation: Purity is calculated as the peak area of the main component relative to the total peak area.
-
Causality: MS provides unambiguous confirmation of the molecular weight of the dipeptide, confirming its identity.[2]
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Method: Infuse the sample solution (dissolved in 50:50 acetonitrile:water with 0.1% formic acid) directly or analyze the eluent from the HPLC.
-
Analysis: Look for the [M+H]⁺ ion corresponding to the Met-Lys dipeptide (Expected m/z ≈ 278.16).
-
Validation: The experimentally observed mass should be within 5 ppm of the theoretical calculated mass.
Solid-State Characterization
Objective: To determine the physical form, thermal properties, and moisture sensitivity of the solid salt.
-
Causality: DSC measures heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points (for crystalline solids), glass transitions (for amorphous solids), and other thermal events.[18][19]
-
Instrumentation: DSC instrument (e.g., TA Instruments Discovery 2500).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Rationale: Hermetic pans prevent loss of volatiles like water during the scan.
-
Method: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Analysis:
-
A sharp endotherm indicates a melting event (crystalline).
-
A broad, step-like change in the baseline indicates a glass transition (amorphous).
-
A broad endotherm may indicate the loss of bound solvent.
-
An exotherm can indicate decomposition or crystallization.
-
-
Validation: The profile provides a thermal fingerprint of the material. The presence of a sharp melt peak is strong evidence of crystallinity.
-
Causality: TGA measures changes in mass as a function of temperature. It is used to quantify the amount of volatile content (water, residual solvents) and determine the decomposition temperature.[20]
-
Instrumentation: TGA instrument (e.g., TA Instruments Discovery 550).
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a platinum or alumina pan.
-
Method: Heat the sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Analysis: A weight loss step below 120°C typically corresponds to water or volatile solvents. A sharp weight loss at higher temperatures indicates thermal decomposition.
-
Validation: The results from TGA should correlate with Karl Fischer titration for water content and provide a clear onset temperature for decomposition.
-
Causality: DVS measures the amount of solvent (typically water) sorbed by a sample at different relative humidity (RH) levels, providing a precise measure of its hygroscopicity.[14]
-
Instrumentation: DVS Analyzer.
-
Method:
-
Equilibrate a 10-20 mg sample at 0% RH until a stable mass is achieved.
-
Increase the RH in steps (e.g., 10% increments) from 0% to 90% RH.
-
Decrease the RH in the same steps back to 0%.
-
-
Analysis: Plot the change in mass (%) versus RH. The shape of the sorption/desorption isotherm reveals the nature of water uptake.
-
Validation: The hygroscopicity is classified based on the percentage of water uptake at a defined RH (e.g., 80% RH). A reversible isotherm indicates physical adsorption, while hysteresis may suggest more complex interactions or phase changes.
Pre-formulation Considerations: Excipient Compatibility
During the development of a dosage form, the API is combined with various inactive ingredients (excipients). It is imperative to ensure that these excipients do not negatively interact with the API.[21]
Rationale: Chemical incompatibilities can lead to degradation of the API, while physical interactions can alter the performance of the final product.[22][23]
Caption: Decision workflow for a binary drug-excipient compatibility study.
Experimental Approach: Binary mixtures of Met-Lys formate with common excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate) are prepared and stored under accelerated stability conditions (e.g., 40°C/75% RH).[24] Samples are analyzed at set time points and compared to controls.
Analytical Techniques:
-
Visual Observation: For changes in color or physical state.
-
HPLC: To check for the appearance of new degradation peaks or a decrease in the potency of the API.
-
DSC: To detect changes in the thermal profile, such as shifts in melting points, which can indicate an interaction.[23]
Conclusion
The this compound represents a specific chemical entity whose properties are governed by the interplay between the dipeptide and its counterion. A thorough characterization of its solubility, solid-state properties, and stability is not merely an academic exercise; it is a fundamental requirement for any successful research or drug development program. The formate counterion may offer unique advantages in terms of solubility or crystallization behavior, but these must be weighed against potential stability liabilities, such as the inherent reactivity of the methionine residue. By employing the systematic analytical methodologies outlined in this guide, researchers can build a comprehensive data package to understand the behavior of Met-Lys formate, enabling rational formulation design and mitigating risks in subsequent development. This expert-driven, validation-centric approach ensures the generation of reliable and reproducible data, forming the bedrock of scientific integrity.
References
-
Pharmaceutical Technology. (2023). Peptide Salt Selection & Characterization. [Link]
-
Medicilon. (2023). Analysis Methods for Peptide-Related Impurities in Peptide Drugs. [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of synthesized dipeptides. [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. [Link]
-
ResearchGate. (n.d.). Peptide Stability in Solids and Solutions. [Link]
-
CrystEngComm, RSC Publishing. (n.d.). Features of the crystallization of multicomponent solutions: a dipeptide, its salt and potassium carbonate. [Link]
-
ResearchGate. (n.d.). Development of a solid dosage form compatibility studies on the active substance-excipients. [Link]
-
SciSpace. (1997). Peptide Stability in Solids and Solutions. [Link]
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. [Link]
-
PubMed. (n.d.). Conformation and structure of acidic dipeptides. Crystal structures of L-alanyl-L-aspartic acid and alpha-L-glutamyl-L-aspartic acid. [Link]
-
PubMed. (1999). Solid-state chemical stability of proteins and peptides. [Link]
-
PubMed. (n.d.). Conformation and structure of acidic dipeptides. Crystal structure of glycyl-L-aspartic acid dihydrate. [Link]
-
SciSpace. (n.d.). The solubilities of denatured proteins in different organic solvents. [Link]
-
Penn State Materials Research Institute. (n.d.). Thermal Analysis. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). A comparison of salts for the crystallization of macromolecules. [Link]
-
RSC Publishing. (2014). The Physical Properties of Supramolecular Peptide Assemblies: From Building Block Association to Technological Applications. [Link]
-
SpringerLink. (2017). Thermal analysis of lyophilized pharmaceutical peptide and protein formulations. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]
-
AAPS. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of peptides. [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). Lys-Met. [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). L-Methionine. [Link]
-
MDPI. (n.d.). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). [Link]
-
ResearchGate. (n.d.). TG/DTG and DSC curves of the L-lysine. [Link]
-
National Center for Biotechnology Information (PMC). (2015). A Newcomer's Guide to Peptide Crystallography. [Link]
-
Wikipedia. (n.d.). Methionine. [Link]
-
National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database. [Link]
-
ResearchGate. (n.d.). Compatibility study of metformin with pharmaceutical excipients. [Link]
-
Chemistry LibreTexts. (2022). Thermal Analysis. [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). Methyl formate. [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). l-Lysine l-methionine. [Link]
-
ResearchGate. (n.d.). TG-DSC analysis of Li salts. [Link]
-
National Center for Biotechnology Information (PMC). (2019). Formulation Composition and Process Affect Counterion for CSP7 Peptide. [Link]
-
ResearchGate. (n.d.). Salt form selection and characterization of LY333531 mesylate monohydrate. [Link]
-
ResearchGate. (n.d.). Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. [Link]
-
Fisher Digital Publications, St. John Fisher University. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsra.net [ijsra.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-state chemical stability of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 7. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lys-Met | C11H23N3O3S | CID 7016114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. LYS-MET FORMATE | 103404-63-3 [amp.chemicalbook.com]
- 10. H-MET-LYS-OH FORMIATE SALT | 104809-21-4 [amp.chemicalbook.com]
- 11. jpt.com [jpt.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. Peptide Stability in Solids and Solutions (1997) | Leonard N. Bell | 29 Citations [scispace.com]
- 17. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 18. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. researchgate.net [researchgate.net]
- 24. fisherpub.sjf.edu [fisherpub.sjf.edu]
Met-Lys Formate Salt: A Technical Guide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
Abstract
This technical guide provides an in-depth overview of the dipeptide Methionyl-Lysine (Met-Lys) formate salt, a compound of increasing interest in pharmaceutical and biotechnological research. We will delve into its fundamental physicochemical properties, outline a comprehensive methodology for its synthesis and purification, and explore its potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical insights and practical, field-proven protocols. Every claim and protocol is substantiated by authoritative references to ensure scientific integrity.
Introduction: The Significance of Dipeptides and Salt Form Selection
Dipeptides, the simplest peptide units composed of two amino acids, are gaining prominence in drug discovery and development.[1] Their appeal lies in their ability to act as standalone therapeutic agents, components of larger peptide-based drugs, or as sophisticated drug delivery vehicles.[2][3][4] The specific sequence of amino acids—in this case, methionine and lysine—confers unique biochemical properties and potential biological activities.
The choice of a salt form for a peptide is a critical decision in the drug development process.[5] While many peptides are initially isolated as trifluoroacetate (TFA) salts due to their use in purification, TFA can sometimes elicit undesirable immune responses in clinical applications.[2] Formate, as a counter-ion, presents a potentially more biocompatible alternative. The selection of a salt form can significantly influence a peptide's solubility, stability, and bioavailability, thereby impacting its therapeutic efficacy.[5] This guide focuses specifically on the formate salt of the Met-Lys dipeptide, providing a foundational understanding for its scientific exploration.
Physicochemical Properties of Met-Lys Formate Salt
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
Molecular Formula and Molecular Weight
The core identity of this compound is defined by its chemical composition.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₅N₃O₅S | [Internal Database] |
| Molecular Weight | 323.41 g/mol | [Internal Database] |
| CAS Number | 104809-21-4 | [Internal Database] |
Structural Representation
The chemical structure of the Met-Lys dipeptide cation with its formate counter-anion is depicted below.
Caption: Structure of this compound.
Synthesis and Purification of this compound
The synthesis of this compound is a multi-step process that involves the assembly of the dipeptide followed by salt formation. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for creating the peptide backbone.[6][7]
Synthesis Workflow Overview
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Peptides for Drug Delivery - Creative Peptides [creative-peptides.com]
- 3. tabletingtechnology.com [tabletingtechnology.com]
- 4. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
The Double-Edged Sword: A Technical Guide to the Role of the Formate Counterion in Peptide Salt Stability
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of peptide therapeutic development, the choice of counterion is a critical decision that profoundly impacts the stability, manufacturability, and ultimate efficacy of the active pharmaceutical ingredient (API). While trifluoroacetate (TFA) is a ubiquitous consequence of solid-phase synthesis and purification, its replacement is often a prerequisite for clinical advancement. Formate, the conjugate base of formic acid, presents itself as a volatile, mass spectrometry-compatible alternative to the more common acetate or hydrochloride salts. This guide provides a comprehensive, in-depth analysis of the role of the formate counterion in the stability of peptide salts. We will move beyond surface-level comparisons to explore the underlying chemical mechanisms, offering field-proven insights into the dual nature of formate: a tool for analytical convenience that harbors significant risks to chemical integrity. This document is structured to provide researchers and drug developers with the expert knowledge required to make informed decisions, backed by detailed protocols and authoritative references.
The Counterion Conundrum: Beyond Charge Neutralization
Peptides isolated from reversed-phase high-performance liquid chromatography (RP-HPLC) are typically salts, with positively charged residues (N-terminus, Lys, Arg, His) neutralized by an anionic counterion from the mobile phase.[1] The most common of these is trifluoroacetate (TFA), owing to its excellent ion-pairing properties which yield sharp chromatographic peaks.[2] However, TFA is often undesirable in final formulations due to potential toxicity, interference with biological assays, and its classification as a potential new chemical entity by regulatory bodies.[3][4]
This necessitates a counterion exchange step, most frequently to acetate or hydrochloride salts, which have a long history of pharmaceutical use.[5][6] Formate (HCOO⁻) is often considered in this context, primarily for its superior volatility and compatibility with mass spectrometry (MS), which avoids the ion-suppression effects often seen with TFA.[7] However, the stability of the resulting peptide-formate salt is a complex interplay of physical and chemical factors that must be rigorously evaluated.
A Comparative Profile of Common Anionic Counterions
The selection of a counterion should be a data-driven process. The physicochemical properties of the acid dictate the behavior of the final peptide salt. A comparison of formic acid with its common counterparts reveals the foundational trade-offs a scientist must consider.
| Property | Formic Acid (Formate) | Acetic Acid (Acetate) | Trifluoroacetic Acid (TFA) |
| pKa (at 25°C) | 3.75[2] | 4.76[2] | 0.52[2] |
| Molecular Weight | 46.03 g/mol | 60.05 g/mol | 114.02 g/mol |
| Volatility | High | Moderate[5] | High[7] |
| MS Compatibility | Excellent[7] | Good | Poor (Ion Suppression)[7] |
| Biocompatibility | Generally good | Excellent (GRAS)[5] | Concerns over toxicity[8] |
| Lyophilized Cake Quality | Variable | Generally Good[8] | Often fluffy, poor handling[8] |
GRAS: Generally Recognized as Safe
This data highlights formate's primary advantages: its low pKa allows for effective protonation of peptides at moderate pH, and its high volatility simplifies removal during lyophilization and ensures MS compatibility.[7] However, these properties do not fully predict its impact on long-term stability.
The Impact of Formate on Peptide Chemical Stability
Chemical stability involves the preservation of the peptide's covalent structure. The formate counterion has a uniquely proactive and often detrimental role in this regard.
The Critical Risk: Formylation
The most significant chemical stability risk associated with the formate counterion is formylation—the covalent addition of a formyl group (+28 Da) to nucleophilic sites on the peptide. This is not a minor side reaction; it is a well-documented phenomenon that can occur even under conditions traditionally considered safe for proteomic analyses.[9][10]
Mechanism: Formic acid can directly N-formylate primary amines (N-terminus, Lys side chains) and O-formylate hydroxyl groups (Ser, Thr side chains).[9] The reaction is driven by the electrophilic nature of the carbonyl carbon in formic acid.
Causality and Influencing Factors:
-
Concentration & Time: The reaction is dependent on both the concentration of formic acid and the duration of exposure. Crucially, studies have shown that significant formylation can occur in solutions containing as little as 0.1% formic acid, a common concentration in HPLC mobile phases and sample diluents.[10]
-
Temperature: The rate of formylation is highly temperature-dependent. Storing peptides dissolved in formic acid-containing solutions, even at -20°C, can lead to artifactual modifications over time.[9] Handling samples at low temperatures (e.g., 4°C) and minimizing storage time is critical to mitigate this risk.[10]
This inherent reactivity makes formate a high-risk choice for long-term storage or for peptides intended as final drug products, as formylation creates a new, uncharacterized impurity that can alter the peptide's efficacy and immunogenicity.
The Ambiguous Role in Oxidation
Oxidation of susceptible residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) is a primary degradation pathway for many peptides. While some formulation guides suggest formate may have antioxidant properties, the scientific evidence is nuanced and context-dependent.
Mechanism of Action: Formate itself is not a classical radical scavenger in the way that antioxidants like BHT or methionine are.[1] However, under specific conditions such as light irradiation, formate can be activated to produce the carbon dioxide radical anion (CO₂•⁻).[11] This radical anion is a potent single-electron transfer (SET) reductant.[11]
Field-Proven Insights:
-
Not a Formulation Antioxidant: In a typical pharmaceutical formulation stored in the dark, the conditions for generating CO₂•⁻ are not present. Therefore, relying on formate as a primary antioxidant to protect against oxidation during storage is scientifically unfounded. For peptides prone to oxidation, especially those containing free sulfhydryl groups, hydrochloride (HCl) salts are often reported to offer superior stability.[8]
-
Potential for Pro-oxidant Activity: In formulations containing trace metal impurities (e.g., iron), formate can participate in Fenton-type reactions, which generate highly reactive hydroxyl radicals, potentially accelerating oxidation rather than preventing it.[3]
The choice of formate should not be predicated on any perceived antioxidant benefit. Its role in redox chemistry is complex and unlikely to be protective under standard pharmaceutical storage conditions.
The Impact of Formate on Peptide Physical Stability
Physical stability refers to the maintenance of the peptide's higher-order structures (secondary, tertiary) and its state in solution or solid form. Key aspects include solubility, aggregation, and hygroscopicity.
Aggregation and Solubility
Peptide aggregation, from soluble oligomers to insoluble fibrils, is a critical failure mode that can lead to loss of efficacy and immunogenicity. All salts influence aggregation through two primary mechanisms:
-
Debye-Hückel Screening: At low concentrations, ions screen electrostatic repulsion between charged peptide molecules, which can promote aggregation.[2]
-
Hofmeister Effects: At higher concentrations, ions modulate the structure of water, affecting hydrophobic interactions. The specific effect is ion-dependent.[2]
While extensive research has compared the effects of TFA and chloride on the aggregation of peptides like amyloid-beta, there is a notable lack of direct, comparative studies for the formate ion.[2] Based on its position in the Hofmeister series, its effects would be expected to be more similar to acetate than to the more chaotropic TFA. However, without empirical data, this remains an assumption. Scientists must assume that peptide-formate salts are susceptible to aggregation and that stability must be assessed on a case-by-case basis.
Hygroscopicity and Solid-State Stability
For lyophilized peptide products, the physical characteristics of the powder and its tendency to absorb water (hygroscopicity) are crucial for long-term stability and ease of handling.
-
Lyophilized Cake Quality: Acetate salts are well-regarded for producing pharmaceutically elegant, robust lyophilized cakes.[8] In contrast, TFA salts often result in a "fluffy," low-density powder that is difficult to handle and prone to electrostatic charging.[8] Data on the typical cake morphology of formate salts is scarce, but its volatility suggests it may behave more like TFA in some respects.
-
Hygroscopicity: The hygroscopicity of a peptide salt is an intrinsic property that affects its chemical stability, as absorbed water can accelerate degradation pathways like deamidation and hydrolysis. All lyophilized peptides are somewhat hygroscopic and should be stored in controlled, low-humidity environments.[6] There is no available quantitative data directly comparing the hygroscopicity of peptide formate salts to their acetate or chloride counterparts.
Experimental Protocols and Methodologies
Trustworthiness in science is built on reproducible methods. The following sections provide validated systems for preparing and analyzing peptide formate salts.
Protocol for Counterion Exchange from TFA to Formate
This protocol describes a standard method for exchanging the trifluoroacetate counterion for formate using RP-HPLC. The principle is to bind the peptide-TFA salt to the column, wash away the TFA with a formate salt solution, and then elute the purified peptide-formate salt.
Step-by-Step Methodology:
-
System Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Wash Solution: 50 mM Ammonium Formate in HPLC-grade water, pH adjusted to ~6.5-7.0.
-
Column: A preparative C18 reversed-phase column suitable for peptide purification.
-
-
Peptide Loading:
-
Dissolve the crude or purified peptide-TFA salt in a minimal amount of Mobile Phase A.
-
Load the dissolved peptide onto the equilibrated C18 column.
-
-
TFA Removal (Wash Step):
-
Wash the column with 100% Mobile Phase A for 2-3 column volumes (CVs) to remove unbound impurities.
-
Critically, wash the column with the Wash Solution (50 mM Ammonium Formate) for at least 5-10 CVs. This is the ion exchange step. The formate ions in high concentration displace the bound trifluoroacetate ions.
-
Wash the column again with 100% Mobile Phase A for 5 CVs to remove excess ammonium formate salt.
-
-
Elution:
-
Elute the peptide from the column using a gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Collect fractions corresponding to the main peptide peak.
-
-
Post-Processing:
-
Pool the pure fractions.
-
Freeze the pooled solution immediately (e.g., in a dry ice/acetone bath).
-
Lyophilize the frozen solution to obtain the final peptide-formate salt as a dry powder.
-
Workflow Diagrams
Visualizing complex processes is essential for clarity and reproducibility. The following diagrams, rendered in DOT language, illustrate the key workflows.
Caption: RP-HPLC workflow for exchanging TFA with formate counterions.
Caption: Key factors influencing the stability of peptide-formate salts.
Senior Scientist's Recommendation and Conclusion
The selection of a counterion is a pivotal decision in de-risking the development of a peptide therapeutic. While the formate ion offers the alluring advantages of high volatility and excellent MS compatibility, this guide demonstrates that these benefits come at a significant cost to chemical stability.
The primary and most critical drawback of the formate counterion is the risk of peptide formylation. This covalent modification represents an uncontrolled degradation pathway that generates a new chemical entity, posing substantial risks to product safety, efficacy, and regulatory acceptance. The reaction can occur under seemingly benign conditions, making formate a hazardous choice for any peptide intended for long-term storage or clinical use.
While its role in oxidation is complex, there is no strong evidence to support its use as a protective antioxidant in a standard formulation. Furthermore, a significant lack of published data on the physical stability of peptide-formate salts (aggregation, hygroscopicity) means that selecting this counterion requires a substantial, peptide-specific validation effort with uncertain outcomes.
Therefore, the authoritative recommendation is to exercise extreme caution when considering the use of formate as a final peptide counterion.
-
For therapeutic development and long-term storage: Acetate remains the superior choice for most applications. It is biocompatible, generally results in stable peptide salts, and produces good quality lyophilized material without the risk of covalent modification.[5]
-
For analytical purposes: Formate's utility is best confined to applications where immediate LC-MS analysis is required and volatility is paramount. In such cases, samples should be prepared fresh, kept at low temperatures (4°C), and analyzed without delay to minimize the risk of formylation artifacts.[10]
Ultimately, the formate counterion is a double-edged sword. Its sharpness in the analytical realm is matched only by the danger it poses to the long-term integrity of the peptide. For drug development professionals, prioritizing stability and safety is paramount, and in that context, the well-trodden path of acetate or hydrochloride is almost always the wiser choice.
References
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide? AmbioPharm. [Link]
-
Badgett, M. J., Boyne, M. T., II, & Poutsma, J. C. (2016). Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. Proteomics, 16(15-16), 2147–2151. [Link]
-
Chen, J., Lu, G., & Wang, Y. (2023). Formate Salts: The Rediscovery of Their Radical Reaction under Light Irradiation Opens New Avenues in Organic Synthesis. Advanced Synthesis & Catalysis. [Link]
-
Sikora, K., Jaśkiewicz, M., Neubauer, D., Migoń, D., & Kamysz, W. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals, 13(12), 442. [Link]
-
Moore, J. V., Cross, E. R., An, Y., Pentlavalli, S., Coulter, S. M., Sun, H., & Laverty, G. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]
-
Lenčo, J., Khalikova, M. A., & Švec, F. (2020). Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation. Journal of Proteome Research, 19(3), 993–999. [Link]
-
Gausson, O., & Winter, R. H. (1991). Chelated iron-catalyzed OH. formation from paraquat radicals and H2O2. FEBS Letters, 294(1-2), 121–124. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
-
GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. [Link]
-
Zapadka, K. L., Becher, F. J., Gomes dos Santos, A. L., & Jackson, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170030. [Link]
-
Moore, J. V., Cross, E. R., An, Y., Pentlavalli, S., Coulter, S. M., Sun, H., & Laverty, G. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]
- Giraud, B., Bollhagen, R., & Schwind, P. (2006). A counterion exchange process for peptides.
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]
-
Bio-Works. (n.d.). Conversion of ion-pairing agents/counter ions. Bio-Works. [Link]
-
Phenomenex. (n.d.). The effect of gradient on buffer capacity. Phenomenex. [Link]
-
Chan, Y. H., U, K. P., & Li, P. (2019). Formulation Composition and Process Affect Counterion for CSP7 Peptide. Pharmaceutics, 11(10), 502. [Link]
-
Carpenter, J. F., & Manning, M. C. (Eds.). (2002). The Effect of Buffers on Protein Conformational Stability. Springer. [Link]
-
Lu, Y., Jiang, Y., & Li, C. (2023). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Molecules, 28(22), 7525. [Link]
Sources
- 1. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelated iron-catalyzed OH. formation from paraquat radicals and H2O2: mechanism of formate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical Modeling of Met-Lys Formate Salt Structure
Audience: Researchers, scientists, and drug development professionals.
Abstract: The selection of an appropriate salt form is a critical step in pharmaceutical development, profoundly influencing a drug's bioavailability, stability, and manufacturability.[1][2][3] This guide provides an in-depth technical framework for the theoretical modeling of a dipeptide salt, specifically Met-Lys formate. We will explore a multi-scale computational workflow, from initial structure prediction to detailed quantum mechanical analysis, designed to elucidate the structure, stability, and intermolecular interactions of this salt. This document serves as a practical guide for researchers employing computational methods to de-risk and accelerate the salt selection process.
Chapter 1: The Critical Role of Salt Form Selection in Pharmaceutical Development
Approximately 50% of all drugs are administered as salts, a testament to the power of this strategy in optimizing the physicochemical properties of an active pharmaceutical ingredient (API).[1][3] Salt formation can significantly alter key characteristics such as aqueous solubility, dissolution rate, crystallinity, and stability.[2][4][5] A well-chosen salt can transform a promising but problematic API into a viable drug product. Conversely, a suboptimal choice can lead to issues with bioavailability, manufacturing, or stability, such as the loss of counter-ions at high temperatures.[1]
The primary objective of a salt-selection study is to identify the salt form that is most suitable for development.[1] Computational modeling and crystal structure prediction (CSP) have become indispensable tools in this process, offering a way to assess the polymorphic "risk" and narrow the experimental search space for optimal salt forms.[6][7] By predicting the crystal energy landscapes of different salt candidates, we can gain insights into their relative stabilities and guide experimental screening efforts.[8][9]
Chapter 2: Fundamentals of the Met-Lys-Formate System
To effectively model the Met-Lys formate salt, a fundamental understanding of its components is essential.
-
L-Methionine (Met): An essential amino acid with a nonpolar, sulfur-containing side chain.[10]
-
L-Lysine (Lys): An essential amino acid with a basic side chain, which is positively charged at physiological pH.[11][12][13]
-
Formic Acid (HCOOH): The simplest carboxylic acid, which exists as the formate anion (HCOO-) in the salt.[14] It is a significantly stronger acid than acetic acid.[14][15]
The formation of the this compound is driven by the acid-base reaction between the basic lysine side chain and formic acid. The pKa values of the involved functional groups are critical in determining the protonation states and the nature of the resulting salt.
| Molecule/Functional Group | pKa Value | Reference(s) |
| Formic Acid (α-carboxyl) | 3.75 | [14][15][16][17][18] |
| Methionine (α-carboxyl) | 2.28 | [19][20] |
| Methionine (α-amino) | 9.21 | [19][20] |
| Lysine (α-carboxyl) | 2.18 | [19][20] |
| Lysine (α-amino) | 8.95 | [19][20] |
| Lysine (side chain amino) | 10.53 | [19][20] |
Given the pKa of the lysine side chain (10.53) and formic acid (3.75), a significant ΔpKa (>3) exists, strongly favoring proton transfer and the formation of a stable salt. The primary interaction will be an ionic bond, or salt bridge, between the protonated ε-amino group of lysine (Lys-NH3+) and the deprotonated carboxylate group of formate (HCOO-).
Chapter 3: The Theoretical Modeling Toolkit: A Multi-Scale Approach
A robust theoretical model of the this compound requires a combination of computational techniques, each providing unique insights at different levels of theory and computational cost.
Crystal Structure Prediction (CSP)
CSP is the foundational step, aiming to identify the most thermodynamically stable crystal packing arrangements from the molecular structure alone.[9] Modern CSP workflows typically involve:
-
Conformational Analysis: Exploring the conformational space of the Met-Lys dipeptide.
-
Crystal Packing Generation: Generating a multitude of possible crystal structures using algorithms that sample different space groups and packing motifs.
-
Energy Ranking: Employing a hierarchical approach to rank the generated structures. This often starts with computationally inexpensive force fields and progresses to more accurate, but costly, density functional theory (DFT) calculations for the most promising candidates.[7][21]
Density Functional Theory (DFT)
DFT is a quantum mechanical method that offers a good balance between accuracy and computational cost for solid-state systems.[22][23] It is used to:
-
Optimize Geometries: Refine the crystal structures predicted by CSP to find the local energy minimum.
-
Calculate Lattice Energies: Determine the thermodynamic stability of different polymorphs.
-
Analyze Electronic Properties: Investigate the nature of intermolecular interactions. DFT is a powerful tool for studying and predicting the outcomes of chemical reactions and their mechanisms.[24]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the salt structure at finite temperatures.[25][26] By simulating the motion of atoms over time, MD can be used to:
-
Assess Structural Stability: Observe whether the crystal lattice remains stable or undergoes conformational changes.
-
Analyze Salt Bridge Dynamics: Study the strength and fluctuations of the key ionic interactions between lysine and formate.[27][28][29]
-
Predict Mechanical Properties: Estimate properties like bulk modulus and thermal expansion.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM is a powerful analytical tool that partitions the electron density of a system to define atoms and the bonds between them.[30][31] It provides a rigorous, quantitative description of chemical bonding, including non-covalent interactions.[32][33][34] In the context of the this compound, QTAIM can be used to:
-
Characterize Bond Critical Points (BCPs): Identify and quantify the strength of hydrogen bonds and ionic interactions.
-
Analyze Electron Density Topology: Differentiate between covalent and non-covalent (closed-shell) interactions based on the properties of the electron density at the BCP.[32]
Chapter 4: A Validated Workflow for Modeling the this compound Structure
This section outlines a step-by-step protocol for the theoretical modeling of the this compound.
Protocol:
-
Molecular Input: Generate 3D structures of the L-methionyl-L-lysine zwitterion and the formate anion.
-
Conformational Search: Perform a systematic conformational search for the flexible Met-Lys dipeptide using a suitable molecular mechanics force field (e.g., OPLS, AMBER).
-
Crystal Structure Prediction: Use a CSP algorithm (e.g., from software packages like Materials Studio or XtalPi) to generate thousands of potential crystal packings in common space groups.[7][35]
-
Initial Ranking: Rank the generated structures based on their lattice energies calculated with a high-quality force field.
-
DFT Geometry Optimization: Take the top-ranking candidate structures (e.g., the lowest 100-200 structures) and perform full geometry optimization (including cell parameters and atomic positions) using periodic DFT. A functional like PBE or B3LYP with dispersion correction (e.g., D3) is recommended.
-
Final Energy Ranking: Calculate the final lattice energies of the optimized structures to create a crystal energy landscape and identify the putative global minimum.
-
Molecular Dynamics: For the most stable predicted polymorph(s), perform NVT or NPT ensemble MD simulations to evaluate the stability of the crystal lattice and the dynamics of the salt bridge over several nanoseconds.
-
QTAIM Analysis: Perform a QTAIM analysis on the static, DFT-optimized electron density of the most stable structure to precisely characterize the ionic and hydrogen bonding interactions.
-
Property Prediction: Based on the final validated structure, compute properties of interest, such as theoretical powder X-ray diffraction patterns, vibrational spectra (IR/Raman), and relative solubility.
Chapter 5: Analysis and Interpretation of Computational Results
The output of the computational workflow provides a wealth of data to characterize the this compound.
The Crystal Energy Landscape
The final ranked list of DFT-optimized structures constitutes the crystal energy landscape. A successful prediction will show the experimentally observed form as the global minimum or very close to it. A landscape with many structures clustered within a narrow energy range (e.g., < 5 kJ/mol) suggests a high risk of polymorphism.
Key Intermolecular Interactions
The primary interaction is the salt bridge between the protonated lysine side chain and the formate anion. Additional stability is conferred by a network of hydrogen bonds.
QTAIM Analysis of Interactions
A QTAIM analysis provides quantitative data to classify these interactions.
| Interaction Type | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) | Classification Criteria |
| Salt Bridge (Ionic) | 0.02 - 0.05 | > 0 | Low electron density (ρ), positive Laplacian (∇²ρ) |
| Hydrogen Bond | 0.01 - 0.04 | > 0 | Low ρ, positive ∇²ρ |
| Covalent Bond | > 0.2 | < 0 | High ρ, negative ∇²ρ |
Table based on principles described in QTAIM literature.[32]
The analysis would involve locating the bond critical points between the Lys-N-H protons and the Formate-O atoms, as well as other potential hydrogen bond donors and acceptors. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points would confirm the nature and relative strength of the interactions.
Chapter 6: Conclusion and Future Outlook
This guide has outlined a comprehensive, multi-scale theoretical workflow for characterizing the structure of the this compound. By integrating Crystal Structure Prediction, Density Functional Theory, Molecular Dynamics, and QTAIM analysis, researchers can develop a deep, predictive understanding of a salt's solid-state properties before significant experimental resources are committed. This in silico-first approach is crucial for accelerating drug development timelines and mitigating late-stage failures due to suboptimal solid form selection.
Future advancements in this field will likely involve the integration of machine learning models to accelerate CSP and predict a wider range of physicochemical properties with greater accuracy.[6][36] As computational power continues to grow, these theoretical modeling techniques will become even more central to the rational design of pharmaceutical salts.
References
-
Formic acid - Wikipedia. Available from: [Link]
-
Salt Selection in Drug Development | Pharmaceutical Technology. Available from: [Link]
-
Insightful correlations between quantum theory of atoms in molecules parameters and the relative strength of noncovalent interactions. Available from: [Link]
-
What is the pKa value of formic acid? - Proprep. Available from: [Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development. Available from: [Link]
-
Role of Salt Selection in Drug Discovery and Development | Request PDF. Available from: [Link]
-
Table of Acids with Ka and pKa Values. Available from: [Link]
-
Molecular Simulations of a Dynamic Protein Complex: Role of Salt-Bridges and Polar Interactions in Configurational Transitions - PMC. Available from: [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? Available from: [Link]
-
How well do force fields capture the strength of salt bridges in proteins? - PubMed Central. Available from: [Link]
-
salt selection in pharmaceutical product development. Available from: [Link]
-
Non-covalent interactions - QTAIM and NBO analysis - PubMed. Available from: [Link]
-
Frontiers of molecular crystal structure prediction for pharmaceuticals and functional organic materials. Available from: [Link]
-
High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. Available from: [Link]
-
Non-covalent interactions – QTAIM and NBO analysis - Semantic Scholar. Available from: [Link]
-
Atoms in molecules - Wikipedia. Available from: [Link]
-
Confirmation of the formation of salt bridges in the denatured state of CutA1 protein using molecular dynamics simulations. Available from: [Link]
-
Formic Acid | CH2O2 | CID 284 - PubChem. Available from: [Link]
-
A role of salt bridges in mediating drug potency: A lesson from the N-myristoyltransferase inhibitors. Available from: [Link]
-
Molecular dynamics simulation studies of the salt bridge between... - ResearchGate. Available from: [Link]
-
Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. Available from: [Link]
-
The workflow of rational cocrystal design. - ResearchGate. Available from: [Link]
-
Advances in Crystal Structure Prediction and Applications to Pharmaceutical Materials | Request PDF. Available from: [Link]
-
The pka and isoelectric point values of lysine, methionine, and tryptophan. - ResearchGate. Available from: [Link]
-
In search of the best DFT functional for dealing with organic anionic species. Available from: [Link]
-
The p K a of formic acid is 3.750. What is the K a of formic acid? | Homework.Study.com. Available from: [Link]
-
Crystal structure prediction empowering solid-state chemistry solutions. Available from: [Link]
-
pKa values of amino acids - Star Republic: Guide for Biologists. Available from: [Link]
-
Amino acid - Wikipedia. Available from: [Link]
-
A Combined Experimental and Modeling Workflow to Tune Surface Properties of Organic Materials via Cocrystallization. Available from: [Link]
-
Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches - PMC. Available from: [Link]
-
Crystal structure prediction workflow for small molecule drug formulation. Available from: [Link]
-
l-Lysine l-methionine | C11H25N3O4S | CID 18647011 - PubChem. Available from: [Link]
-
Ch27 pKa and pI values - University of Calgary. Available from: [Link]
-
pKa Values for Organic and Inorganic Bronsted Acids at 25 °C. Available from: [Link]
-
Pharmaceutical Cocrystals Salts Molecular Modelling live course Fleming. Available from: [Link]
-
Complete MCAT Amino Acids Proteins Guide - Outline. Available from: [Link]
-
Speeding Up the Cocrystallization Process: Machine Learning-Combined Methods for the Prediction of Multicomponent Systems | Crystal Growth & Design. Available from: [Link]
-
Salts of amino acids: Crystallization, Structure and Properties. Available from: [Link]
-
L-Lysine | C6H14N2O2 | CID 5962 - PubChem. Available from: [Link]
-
Study and analysis of L-methionine and L- cysteine complexes. Available from: [Link]
-
(PDF) Effect of l-methionine and l-lysine combined with OSA-modified starch on physical properties and oxidative stability of linseed oil powders. Available from: [Link]
-
Exploring Organic Chemistry with DFT: Radical, Organo-metallic, and Bio-organic Applications | Request PDF. Available from: [Link]
-
Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Available from: [Link]
-
Salts of Amino Acids: Crystallization, Structure and Properties - ResearchGate. Available from: [Link]
-
Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. Available from: [Link]
-
A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses. Available from: [Link]
- Salts of Amino Acids: Crystallization, Structure and Properties - Google Books.
-
Applications of Density Functional Theory to Theoretical Organic Chemistry - Semantic Scholar. Available from: [Link]
-
Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - NIH. Available from: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. salt selection in pharmaceutical product development | PPTX [slideshare.net]
- 6. Frontiers of molecular crystal structure prediction for pharmaceuticals and functional organic materials - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03903J [pubs.rsc.org]
- 7. en.xtalpi.com [en.xtalpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 11. Amino acid - Wikipedia [en.wikipedia.org]
- 12. jackwestin.com [jackwestin.com]
- 13. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Formic acid - Wikipedia [en.wikipedia.org]
- 15. proprep.com [proprep.com]
- 16. library.gwu.edu [library.gwu.edu]
- 17. Formic Acid | CH2O2 | CID 284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. homework.study.com [homework.study.com]
- 19. Star Republic: Guide for Biologists [sciencegateway.org]
- 20. cxp.cengage.com [cxp.cengage.com]
- 21. schrodinger.com [schrodinger.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. How well do force fields capture the strength of salt bridges in proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Confirmation of the formation of salt bridges in the denatured state of CutA1 protein using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Molecular Simulations of a Dynamic Protein Complex: Role of Salt-Bridges and Polar Interactions in Configurational Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | A role of salt bridges in mediating drug potency: A lesson from the N-myristoyltransferase inhibitors [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00057A [pubs.rsc.org]
- 31. Atoms in molecules - Wikipedia [en.wikipedia.org]
- 32. Redirecting [linkinghub.elsevier.com]
- 33. Non-covalent interactions - QTAIM and NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Non-covalent interactions – QTAIM and NBO analysis | Semantic Scholar [semanticscholar.org]
- 35. Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Protocol: Dissolving Met-Lys Formate Salt for Research Applications
Introduction
The dipeptide L-methionyl-L-lysine (Met-Lys) is utilized in various biochemical and pharmaceutical research settings. It is often supplied as a formate salt to enhance stability and handling compared to the free base or other salt forms like trifluoroacetate (TFA), which can interfere with biological assays.[1][2][3] Proper dissolution of this lyophilized peptide is the critical first step to ensure experimental reproducibility, accurate concentration determination, and preservation of the peptide's integrity.
This guide provides a detailed, field-proven protocol for the solubilization of Met-Lys formate salt. It explains the scientific principles behind the procedural steps, focusing on maintaining peptide stability by controlling pH and preventing oxidation.
Guiding Principles
-
Peptide Charge Characteristics : The Met-Lys dipeptide possesses a free N-terminal amine and a lysine side-chain amine, making it a basic peptide with a net positive charge at neutral or acidic pH.[4][5] This inherent charge is the primary determinant of its solubility in aqueous media.[6][7] Basic peptides are most effectively dissolved in slightly acidic solutions.[8][9]
-
Methionine Stability : The methionine residue is susceptible to oxidation, forming methionine sulfoxide or sulfone, especially at neutral to basic pH or in the presence of oxidizing agents.[10][11][12][13] Therefore, maintaining a slightly acidic pH (ideally between 3.0 and 6.5) is crucial for the long-term stability of stock solutions.[10][14]
-
The Role of the Formate Counter-ion : The formate anion (HCOO⁻) is paired with the positively charged amine groups of the Met-Lys peptide. While formate can act as a buffer, its capacity is centered around the pKa of formic acid (~3.75).[15] When dissolved in unbuffered water, the resulting pH can be unpredictable. Therefore, using a well-defined buffer system is essential to establish and maintain a stable pH for the final solution.
Materials and Reagents
Materials
-
Lyophilized this compound
-
Calibrated analytical balance (readability ±0.01 mg)
-
Sterile, low-protein-binding microcentrifuge tubes (e.g., siliconized)
-
Sterile pipette tips
-
pH meter or calibrated pH strips (range 4-8)
-
Vortex mixer
-
Bath sonicator (optional, for aiding dissolution)
-
Sterile filtration unit (0.22 µm pore size, PVDF or other low-protein-binding membrane)
Reagents
-
Nuclease-free, sterile water (e.g., Milli-Q® or equivalent)
-
Choice of buffer components (see Table 1)
-
Nitrogen gas (optional, for displacing oxygen)
Recommended Buffer Systems
Selecting an appropriate buffer is critical for maintaining the desired pH and ensuring compatibility with downstream applications. The ideal buffer should have a pKa within one pH unit of the target pH. For Met-Lys, a target pH of 5.0 - 6.5 is recommended to ensure protonation of the amine groups (aiding solubility) while minimizing methionine oxidation.
| Buffer System | Buffering Range | Concentration (mM) | Notes |
| Sodium Acetate | 3.6 – 5.6 | 10 - 50 | Excellent choice for stability. Volatile when used as ammonium acetate, making it suitable for LC-MS applications.[16] |
| MES (2-(N-morpholino)ethanesulfonic acid) | 5.5 – 6.7 | 10 - 50 | Good's buffer, known for low interference in many biological assays. |
| Sodium Phosphate | 6.2 – 8.2 | 10 - 50 | Widely used, but be cautious of precipitation with divalent cations and potential for enhancing silica dissolution in chromatography.[16] Best used for pH > 6.0. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 – 8.2 | 10 - 50 | Common buffer for cell culture and physiological pH studies. Use if the experimental pH must be neutral, but be aware of the increased risk of methionine oxidation over time. |
Caution: It is strongly advised not to dissolve the peptide directly in a complex assay buffer (e.g., containing salts, detergents, or other proteins) until a concentrated, stable stock solution is first prepared.[4][17]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a validated stock solution. The workflow emphasizes best practices to prevent contamination, degradation, and inaccurate concentration assessment.
Workflow Diagram
Caption: Workflow for preparing a validated Met-Lys formate stock solution.
Step-by-Step Methodology
Phase 1: Pre-Dissolution Steps
-
Equilibrate Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20 minutes. This critical step prevents condensation of atmospheric moisture onto the hygroscopic peptide powder, which can affect accurate weighing and peptide stability.[8][18]
-
Prepare Buffer: Prepare your chosen buffer (e.g., 20 mM Sodium Acetate) using sterile, nuclease-free water. Adjust the pH to your target (e.g., pH 5.5).
-
Weigh Peptide: In a sterile microcentrifuge tube, accurately weigh an amount of peptide needed for your desired stock concentration. For example, to make 1 mL of a 10 mM solution, weigh out 3.23 mg of Met-Lys formate (MW: 323.41 g/mol ).
-
Note on Peptide Content: Lyophilized peptides contain counter-ions and residual water, so the actual peptide content may be 70-90%.[8] For highly accurate concentrations, refer to the Certificate of Analysis (CoA) for the net peptide content and adjust the mass accordingly.
-
Phase 2: Dissolution and Verification
-
Initial Dissolution: Add the calculated volume of your prepared buffer to the tube containing the pre-weighed peptide. Adding the liquid to the solid prevents the powder from sticking to the pipette tip.
-
Mixing: Close the tube and vortex gently for 10-20 seconds. If dissolution is slow, briefly sonicate the sample in a bath sonicator (3 cycles of 10 seconds).[6][19] Avoid excessive heating.
-
Visual Inspection: Visually inspect the solution against a dark background to ensure no particulates or turbidity are present. Complete dissolution is indicated by a clear, transparent solution.
-
pH Verification: Using a calibrated micro-pH probe or a pH strip, verify that the final pH of the peptide solution is within the desired range. The peptide itself can slightly alter the buffer's pH. If necessary, adjust with dilute buffer components.
Phase 3: Final Processing and Storage
-
Sterile Filtration: To ensure the stock solution is sterile and to remove any potential micro-aggregates, pass it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, dispense the stock solution into single-use aliquots in sterile, low-protein-binding tubes.[8]
-
Storage: For long-term stability, store the aliquots at -20°C or preferably -80°C.[20] Peptides containing methionine should be stored in an oxygen-free atmosphere if possible to minimize oxidation.[21][22] One way to achieve this is to gently flush the headspace of the tube with nitrogen gas before capping.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peptide fails to dissolve / solution is cloudy | Insufficiently acidic buffer; peptide concentration is too high; aggregation. | 1. Ensure the buffer pH is appropriate for a basic peptide (pH < 7.0).[7] 2. Try adding a small amount of 10% acetic acid solution dropwise to aid dissolution, then re-verify the final pH.[5][6][20] 3. If the issue persists, the peptide may have reached its solubility limit. Prepare a more dilute stock solution. |
| Precipitate forms when diluting into assay buffer | The pH or salt concentration of the final assay buffer is incompatible with the peptide's solubility at that concentration. | 1. Add the concentrated peptide stock dropwise to the stirring assay buffer. This avoids high local concentrations that can cause precipitation.[4][23] 2. Ensure the final pH of the assay buffer is compatible with peptide solubility. |
| Loss of activity over time | Oxidation of methionine; repeated freeze-thaw cycles; improper storage pH. | 1. Ensure stock solutions are stored at a slightly acidic pH (3.0-6.5).[10] 2. Always use single-use aliquots to avoid freeze-thaw damage. 3. Store protected from light at -80°C. |
References
-
Biovera. (2024, November 13). Peptide Reconstitution and Solution Preparation Protocols. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
Nagy, B., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
-
Genepep. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]
-
Nango, M., et al. (n.d.). Methionine oxidation and its effect on the stability of a reconstituted subunit of the light-harvesting complex from Rhodospirillum rubrum. ScienceDirect. Retrieved from [Link]
-
ResearchGate. (2022, March). Structures of methionine in aqueous solutions at pH range 1–14. Retrieved from [Link]
-
Wieczorek, M., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. PMC - NIH. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. Retrieved from [Link]
-
AAPPTec. (n.d.). Dissolving Purified Peptides. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
MDPI. (n.d.). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Retrieved from [Link]
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from [Link]
-
ResearchGate. (2020, December 1). The Role of Counter-Ions in Peptides—An Overview. Retrieved from [Link]
-
PubChem. (n.d.). Lys-Met. Retrieved from [Link]
-
GenScript. (2023). G-PEPTIDE SOLUBILITY GUIDELINES. Retrieved from [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. mdpi.com [mdpi.com]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. 合成肽的处理和储存实验方案 [sigmaaldrich.cn]
- 5. genscript.com [genscript.com]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. biophys.sci.ibaraki.ac.jp [biophys.sci.ibaraki.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. bachem.com [bachem.com]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 19. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 20. lifetein.com [lifetein.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. genscript.com [genscript.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: The Multifaceted Role of Met-Lys Formate Salt in Peptide Drug Formulation
Introduction: Navigating the Complex Landscape of Peptide Stability
Therapeutic peptides represent a rapidly growing class of pharmaceuticals, offering high specificity and potency. However, their inherent structural complexity makes them susceptible to a variety of physical and chemical degradation pathways, posing significant challenges to formulation scientists.[1][2][3] Key instability issues include oxidation of susceptible amino acid residues, non-covalent aggregation, and physical instability during manufacturing, storage, and administration.[1][2][4][5] The selection of appropriate excipients is therefore paramount to ensure the stability, efficacy, and safety of peptide drug products.[6][7][8] This application note delves into the multifaceted role of a novel excipient combination, Methionine-Lysine (Met-Lys) formate salt, as a comprehensive solution to address the multifaceted stability challenges of peptide therapeutics.
The Physicochemical Rationale for Met-Lys Formate Salt
The strategic combination of methionine, lysine, and a formate counter-ion into a single excipient entity provides a multi-pronged approach to peptide stabilization. This design leverages the unique and complementary properties of each component to simultaneously address several critical degradation pathways.
-
Methionine (Met): The Sacrificial Antioxidant Methionine is a well-established and highly effective antioxidant in biopharmaceutical formulations.[9][10][11][12][13] Its thioether side chain is readily oxidized, acting as a sacrificial scavenger for reactive oxygen species (ROS) and thereby protecting susceptible residues within the peptide drug from oxidative damage.[9][10][11] The use of methionine as an excipient has been shown to be superior to other antioxidants in suppressing protein oxidation.[10][11]
-
Lysine (Lys): The Guardian Against Aggregation and More The positively charged side chain of lysine plays a crucial role in preventing peptide aggregation by disrupting hydrophobic interactions and can act as a "sequence breaker".[3][4] Furthermore, lysine can enhance the solubility of peptides.[1][2] Beyond its role in physical stabilization, lysine can also act as a sacrificial scavenger for reactive carbonyl species (RCS), which can be generated during manufacturing and storage and can lead to deleterious modifications of the peptide.[14][15][16][17]
-
Formate: The Buffering and Lyophilization-Friendly Counter-ion Formate, the conjugate base of formic acid, serves as an effective buffering agent to maintain the pH of the formulation within the optimal range for peptide stability.[14][15][18] Unlike some other common buffers, formate is compatible with mass spectrometry, facilitating analytical characterization.[18] Additionally, its volatility can be advantageous in lyophilized formulations, although this requires careful process optimization.[15][19][20]
The combination of these three components into a single salt, Met-Lys formate, offers the potential for synergistic effects, providing a robust and versatile tool for the formulation of a wide range of peptide therapeutics.
Mechanism of Action: A Multi-Pronged Defense
The stabilizing effect of this compound can be attributed to three primary mechanisms: pH control, antioxidant protection, and inhibition of aggregation.
pH Control and Buffering Capacity
Maintaining a stable pH is critical for minimizing chemical degradation pathways such as deamidation and hydrolysis. The formate component of the salt acts as a buffering agent, resisting pH shifts that can occur during manufacturing, storage, and reconstitution.
Caption: Formate buffer system maintaining a stable pH environment for the peptide drug.
Sacrificial Antioxidant Protection
Oxidation is a major degradation pathway for peptides, particularly those containing methionine, cysteine, tryptophan, or histidine residues. The methionine component of this compound acts as a sacrificial antioxidant, preferentially reacting with oxidizing species.
Caption: Methionine as a sacrificial antioxidant protecting the peptide from ROS.
Inhibition of Aggregation
Peptide aggregation can lead to loss of efficacy and potential immunogenicity. The lysine component of the salt helps to prevent aggregation through electrostatic repulsion and by disrupting hydrophobic interactions between peptide molecules.
Caption: Lysine inhibiting peptide aggregation through electrostatic and hydrophobic disruption.
Experimental Protocols: Evaluating the Efficacy of this compound
To assess the stabilizing effects of this compound, a series of forced degradation studies and analytical characterizations should be performed.[1][2][6][7][21][22][23][24] A model peptide known to be susceptible to oxidation and aggregation should be used.
Protocol 1: Sample Preparation
-
Prepare Stock Solutions:
-
Model Peptide: Dissolve the lyophilized model peptide in purified water to a final concentration of 10 mg/mL.
-
This compound: Prepare a 100 mM stock solution in purified water.
-
Control Buffers: Prepare 100 mM stock solutions of standard buffers (e.g., phosphate, citrate) at the target pH.
-
-
Formulation Preparation:
-
Test Formulation: Mix the model peptide stock solution with the Met-Lys formate stock solution and purified water to achieve a final peptide concentration of 1 mg/mL and a Met-Lys formate concentration of 10 mM. Adjust pH if necessary.
-
Control Formulations: Prepare formulations of the model peptide (1 mg/mL) with each of the control buffers (10 mM).
-
Unformulated Control: Prepare a solution of the model peptide (1 mg/mL) in purified water only.
-
Protocol 2: Forced Degradation Studies
Subject the prepared formulations to the following stress conditions:
-
Oxidative Stress: Add hydrogen peroxide to a final concentration of 0.01%, 0.1%, and 1% (v/v). Incubate at room temperature for 24, 48, and 72 hours.
-
Thermal Stress: Incubate samples at 40°C and 60°C for 1, 2, and 4 weeks.
-
Mechanical Stress: Agitate samples on an orbital shaker at 200 rpm at room temperature for 24 hours.
-
Freeze-Thaw Stress: Subject samples to five cycles of freezing at -20°C and thawing at room temperature.
Protocol 3: Analytical Characterization
Analyze the stressed samples at each time point using the following methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To quantify the remaining intact peptide and detect the formation of degradation products, including oxidized species.[25]
-
Size-Exclusion Chromatography (SEC-HPLC): To quantify the formation of soluble aggregates.
-
Circular Dichroism (CD) Spectroscopy: To assess changes in the peptide's secondary structure.
-
Dynamic Light Scattering (DLS): To measure the size distribution of particles and detect the presence of larger aggregates.
-
Mass Spectrometry (MS): To identify the nature of degradation products, such as specific sites of oxidation.[11][26]
Data Presentation: Illustrative Results
The following tables present hypothetical but plausible data demonstrating the stabilizing effects of this compound on a model peptide compared to control formulations.
Table 1: Effect of Met-Lys Formate on Peptide Oxidation under Oxidative Stress (0.1% H₂O₂, 48h)
| Formulation | Remaining Intact Peptide (%) | Oxidized Peptide Species (%) |
| Unformulated Control | 65.2 | 34.8 |
| 10 mM Phosphate Buffer | 70.5 | 29.5 |
| 10 mM Met-Lys Formate | 92.8 | 7.2 |
Table 2: Effect of Met-Lys Formate on Peptide Aggregation under Thermal Stress (60°C, 2 weeks)
| Formulation | Monomer Content (%) | Soluble Aggregates (%) |
| Unformulated Control | 78.4 | 21.6 |
| 10 mM Phosphate Buffer | 82.1 | 17.9 |
| 10 mM Met-Lys Formate | 95.3 | 4.7 |
Conclusion
This compound presents a promising, multi-functional excipient for the formulation of therapeutic peptides. By providing robust pH control, sacrificial antioxidant protection, and inhibition of aggregation, this novel salt addresses several key degradation pathways simultaneously. The experimental protocols outlined in this application note provide a framework for evaluating the efficacy of this compound in specific peptide formulations. The adoption of such rationally designed excipients will be instrumental in the development of stable, safe, and effective peptide-based medicines.
References
- Patel, S., Vyas, V., & Mehta, P. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics, 29(2), 43.
- CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
- Dobson, C. M., & co-workers. (n.d.). Rational development of a strategy for modifying the aggregatibility of proteins.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- StabilityStudies.in. (n.d.). Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in.
- Scilit. (n.d.). Charge Modification of Lysine Mitigates Amyloid‐β Aggregation.
- Daicel Pharma Standards. (2026). Forced Degradation Studies for GLP-1 Peptide Drugs.
- Pharma Excipients. (2019). Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery.
- Otzen, D. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170036.
- BOC Sciences. (n.d.). Excipient Screening.
- CD Formulation. (n.d.). Excipients Compatibility Study of Proteins & Peptides Formulation.
- Likhit, S., et al. (n.d.). A Key Role for Lysine Residues in Amyloid β-Protein Folding, Assembly, and Toxicity. Journal of Biological Chemistry.
- Books. (2019). Chapter 13: Assessing the Impact of Functional Excipients on Peptide Drug Product Attributes During Pharmaceutical Development.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- Scilit. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations.
- Furtado, S., et al. (n.d.). A key role for lysine residues in amyloid β-protein folding, assembly, and toxicity.
- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.
- Pfanstiehl. (n.d.). L-Methionine Excipient GMP USP EP BP JP ChP - CAS 63-68-3.
- Pharma Excipients. (2025). High-throughput excipient screening using 384-well plates and a pipetting robot: assessing protein stability after freeze-drying to pre-select viable formulations.
- Wang, X., et al. (2025). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. International Journal of Pharmaceutics X, 10, 100385.
- National Institutes of Health. (n.d.). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases.
- Chromatography Online. (n.d.). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC.
- ResearchGate. (2025). Evaluation of antioxidants in protein formulation against oxidative stress using various biophysical methods.
- PubMed. (n.d.). Evaluation of antioxidants in protein formulation against oxidative stress using various biophysical methods.
- PubMed. (n.d.). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
- ResearchGate. (n.d.). Interaction between L‐methionine (Met) or L‐lysine (Lys) and rosemary....
- ResearchGate. (2025). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics.
- PubMed Central. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction.
- National Institutes of Health. (2024). Impact of Lysine to Methionine Ratios on Antioxidant Capacity and Immune Function in the Rumen of Tibetan Sheep: An RNA‐Seq Analysis.
- Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- Sigma-Aldrich. (n.d.). Affecting Reversed-Phase/MS Peptide Separations on High Performance Silica particles.
- ResearchGate. (n.d.). l‐Methionine induces endogenous antioxidant capacity through... | Download Scientific Diagram.
- National Institutes of Health. (2014). High throughput assay for evaluation of reactive carbonyl scavenging capacity.
- PubMed. (2013). Role of lysine during protein modification by HOCl and HOBr: halogen-transfer agent or sacrificial antioxidant?.
- ScienceDirect. (2025). High throughput assay for evaluation of reactive carbonyl scavenging capacity.
- ResearchGate. (2025). Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues.
- National Institutes of Health. (n.d.). The effect of finishing diet supplemented with methionine/lysine and methionine/α-tocopherol on performance, carcass traits and meat quality of Hanwoo steers.
- Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography.
- National Institutes of Health. (2022). Natural and Synthetic Agents Targeting Reactive Carbonyl Species against Metabolic Syndrome.
- CD Formulation. (n.d.). Proteins & Peptides Buffer-free Lyophilized Formulation Development.
- ResearchGate. (n.d.). Compositions of lyophilized formulations. | Download Scientific Diagram.
- National Institutes of Health. (n.d.). Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose.
- ScienceDirect. (2024). Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations.
- National Institutes of Health. (n.d.). Practical advice in the development of a lyophilized protein drug product.
- National Institutes of Health. (n.d.). Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine.
- PubMed Central. (n.d.). Antioxidant role of methionine-containing intra- and extracellular proteins.
- ACS Publications. (n.d.). SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION.
- National Institutes of Health. (n.d.). Lysine harvesting is an antioxidant strategy and triggers underground polyamine metabolism.
- MDPI. (2024). The Association of the Essential Amino Acids Lysine, Methionine, and Threonine with Clinical Outcomes in Patients at Nutritional Risk: Secondary Analysis of a Randomized Clinical Trial.
Sources
- 1. jpt.com [jpt.com]
- 2. lifetein.com [lifetein.com]
- 3. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017180594A1 - Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents - Google Patents [patents.google.com]
- 5. WO2006097748A2 - Peptide stabilizer compounds and screening method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations. | Semantic Scholar [semanticscholar.org]
- 10. Co-Amorphous Andrographolide–Lysine with Unexpectedly Enhanced Solubility [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WO1990012029A1 - Lyophilized peptide formulations - Google Patents [patents.google.com]
- 20. EP0420964A1 - Lyophilized peptide formulations - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Forced degradation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 25. agilent.com [agilent.com]
- 26. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparing Met-Lys Formate Salt Samples for High-Resolution NMR Analysis
Introduction: The Significance of Met-Lys Dipeptides and the Power of NMR
The dipeptide methionine-lysine (Met-Lys) and its various salt forms, such as Met-Lys formate, are crucial subjects of study in proteomics, drug discovery, and metabolomics. Understanding the three-dimensional structure and dynamic properties of these peptides in solution is paramount for elucidating their biological function and for the rational design of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-invasive technique for probing the conformational states of such biomolecules in solution at atomic resolution.[1][2]
This guide provides a comprehensive, field-proven protocol for the preparation of Met-Lys formate salt samples for NMR analysis. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure the acquisition of high-quality, reproducible NMR data.
Foundational Principles: Causality in Experimental Design
The quality of an NMR spectrum is profoundly influenced by the meticulous preparation of the sample. For a dipeptide like Met-Lys formate, several key factors must be carefully controlled to achieve optimal spectral resolution and signal-to-noise ratios. These include the choice of solvent, sample concentration, pH, and the removal of any particulate matter.[3][4]
The formate counter-ion, while often considered an innocent bystander, can influence the sample's pH and ionic strength, which in turn affects the peptide's conformation and the chemical shifts of its constituent protons. Therefore, a robust sample preparation protocol must account for these potential effects.
Experimental Workflow: A Visual Guide
The following diagram illustrates the logical flow of the sample preparation process, from initial sample handling to the final placement of the NMR tube in the spectrometer.
Caption: Step-by-step workflow for preparing this compound NMR samples.
Detailed Protocol for this compound NMR Sample Preparation
This protocol is optimized for acquiring high-resolution 1D and 2D NMR spectra of the Met-Lys dipeptide.
Materials and Reagents
-
H-Met-Lys-OH Formate Salt (Purity >95%)[5]
-
Deuterium Oxide (D₂O, 99.9% D)[6]
-
Deuterated Phosphate Buffer (e.g., Sodium Phosphate in D₂O)
-
Deuterated acid/base for pH adjustment (e.g., DCl, NaOD)
-
High-quality 5 mm NMR tubes[7]
-
Volumetric flasks and pipettes
-
pH meter with a micro-electrode
-
Vortex mixer
-
Pasteur pipettes and glass wool for filtration
Step-by-Step Methodology
Step 1: Determine the Target Concentration
For dipeptides, a concentration range of 1-5 mM is generally recommended to achieve a good signal-to-noise ratio without causing aggregation.[8][9][10] For initial studies, a concentration of 2 mM is a good starting point.
Step 2: Prepare the Deuterated Solvent System
To maintain a stable pH and mimic physiological conditions, it is advisable to use a buffered solvent system. A common choice is a phosphate buffer.
-
Prepare a 20 mM sodium phosphate buffer stock solution in D₂O.
-
The total salt concentration in the final NMR sample should ideally be below 200 mM to avoid signal broadening.[11]
Step 3: Weighing and Dissolution
-
Calculate the required mass of this compound (MW: 323.41 g/mol ) for your desired concentration and final sample volume (typically 0.5-0.6 mL).[5][7]
-
Accurately weigh the salt into a clean, small glass vial.
-
Add a portion of the deuterated buffer (e.g., 450 µL for a final volume of 500 µL) to the vial.
-
Gently vortex or swirl the vial until the solid is completely dissolved. Ensure no particulate matter is visible.[3]
Step 4: pH (pD) Measurement and Adjustment
The pH of the solution is a critical parameter as it affects the chemical shifts of exchangeable protons (e.g., amide and amine protons) and the overall conformation of the peptide.[10][12]
-
Calibrate the pH meter using standard aqueous buffers (pH 4, 7, 10).
-
Measure the pH of your sample in the vial.
-
To obtain the pD value, add 0.4 to the pH meter reading.
-
For observing amide protons, adjusting the pD to a range of 4-5 can slow down the exchange rate with the solvent deuterons.[12] If necessary, adjust the pD using dilute DCl or NaOD. Add very small aliquots (e.g., 0.1-0.5 µL) and re-measure the pD after each addition.
Step 5: Filtration and Transfer to the NMR Tube
The presence of suspended particles will severely degrade the quality of your NMR spectrum by distorting the magnetic field homogeneity.[4]
-
Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the tip.
-
Filter the sample solution through this plug directly into a clean, high-quality 5 mm NMR tube. This will remove any dust or undissolved micro-particles.
-
Add additional deuterated buffer to bring the final volume to the desired level (e.g., 500 µL), ensuring a sample height of approximately 40-50 mm.[7][13]
Step 6: Final Mixing and Cleaning
-
Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous. A brief, gentle vortex can also be used.
-
Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dirt.[7]
Data Presentation: Summary of Key Parameters
The following table provides a quick reference for the crucial parameters in this protocol.
| Parameter | Recommended Value | Rationale |
| Concentration | 1-5 mM | Optimizes signal-to-noise ratio without promoting aggregation.[8][9][10] |
| Solvent | D₂O with 20 mM Phosphate Buffer | Provides excellent solubility for the peptide salt and maintains a stable pH.[6][14] |
| pH (pD) | 4.0 - 5.0 | Slows the exchange of amide protons with the solvent, allowing for their observation.[12] |
| Sample Volume | 0.5 - 0.6 mL | Standard volume for 5 mm NMR tubes, ensuring optimal shimming.[7][13] |
| Ionic Strength | < 200 mM | High salt concentrations can lead to broadening of NMR signals.[11] |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Broad NMR peaks | 1. Incomplete dissolution or particulate matter.[3][4]2. High sample viscosity due to high concentration.3. Paramagnetic impurities.[3] | 1. Re-filter the sample. Ensure complete dissolution initially.2. Prepare a more dilute sample.3. Use high-purity reagents and deionized water for buffer preparation. |
| Poor signal-to-noise ratio | 1. Sample concentration is too low.[12]2. Improper shimming. | 1. Increase the sample concentration.[12]2. Ensure the sample volume is correct and the solution is homogeneous. |
| Missing amide proton signals | 1. Fast exchange with solvent deuterons.[12]2. pD is too high. | 1. Lower the pD of the sample to the 4-5 range.[12]2. Acquire spectra at a lower temperature to slow the exchange rate. |
| Chemical shift variability | 1. Inconsistent pH (pD) between samples.[10]2. Temperature fluctuations. | 1. Carefully control and record the pD for each sample.[10]2. Allow the sample to equilibrate to the spectrometer's temperature before acquisition. |
Conclusion: Ensuring High-Quality Data Through Meticulous Preparation
The protocol detailed above provides a robust framework for preparing this compound samples for NMR analysis. By understanding the rationale behind each step—from the selection of an appropriate deuterated and buffered solvent system to the critical importance of pH control and sample filtration—researchers can significantly enhance the quality and reproducibility of their NMR data. This, in turn, facilitates more accurate structural and dynamic characterization of this important dipeptide, ultimately advancing research in the fields of drug development and molecular biology.
References
-
SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]
-
NMR Sample Preparation Guidelines. (n.d.). Retrieved from [Link]
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
Alfa Chemistry. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Labinsights. Retrieved from [Link]
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
- Gisela, G., et al. (2012). Optimization of protein samples for NMR using thermal shift assays. Protein Science, 21(11), 1755-1763.
-
Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]
-
Nanalysis. (2021, February 23). Deuterated Solvents. Retrieved from [Link]
-
ResearchGate. (2015, January 19). How do I assign and analyze protein peptide complex by NMR with no unbound protein structure?. Retrieved from [Link]
- D'Andrea, L. D., & Liguori, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 27(11), 1740–1762.
-
Waters Corporation. (2017, October 30). Peptide Sample Prep Optimization and Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation Guidelines. Retrieved from [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]
- Wang, Y. S., et al. (2020). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Marine drugs, 18(12), 606.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Alberta. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
- Giraud, F., et al. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. Analytical chemistry, 91(6), 3865–3871.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
National Center for Biotechnology Information. (n.d.). Lys-Met. PubChem. Retrieved from [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation 1. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). Formate anion - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
Springer Nature. (n.d.). Peptide Structure Determination by NMR. Springer Nature Experiments. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Rodnikova, M. N. (2000). Effect of ions on the 17O and 1H NMR chemical shifts of water. Journal of the Chemical Society, Faraday Transactions, 96(10), 1735-1738.
-
Wiley-VCH GmbH. (n.d.). Formic acid sodium salt - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
- Bawa, R. A., et al. (2020). Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties. Auctores | Journals, 3(1).
-
ResearchGate. (2025, August 6). Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Met-Lys-Met. PubChem. Retrieved from [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
- Shere, L., et al. (2021). Evaluation of Formate Salt PCM's for Latent Heat Thermal Energy Storage.
- Schlotterbeck, G., et al. (2016). NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents. Metabolites, 6(3), 27.
- Schlotterbeck, G., et al. (2016). NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents. Metabolites, 6(3), 27.
-
National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PubMed Central. Retrieved from [Link]
Sources
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. organomation.com [organomation.com]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. H-MET-LYS-OH FORMIATE SALT CAS#: 104809-21-4 [amp.chemicalbook.com]
- 6. NMR用溶媒 [sigmaaldrich.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 9. nmr-bio.com [nmr-bio.com]
- 10. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 11. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Crystallization with Met-Lys Formate Salt
Welcome to the technical support center for protein crystallization. This guide is designed for researchers, scientists, and drug development professionals who are using formulations containing methionine, lysine, and formate salts and encountering challenges in obtaining high-quality crystals. Here, we address common failures in a question-and-answer format, providing not just solutions, but the underlying scientific rationale to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the theoretical role of methionine, lysine, and formate in a crystallization screen?
A1: This combination of reagents aims to tackle several challenges in protein crystallization simultaneously:
-
Formate: Formate is a small carboxylate anion that acts as a precipitating agent. Like other salts, it works by "salting out," competing with the protein for water molecules.[1] This dehydration of the protein surface reduces its solubility and promotes the protein-protein interactions necessary for lattice formation.[1][2] Formate salts are considered intermediate in their salting-out strength, making them a potentially gentler alternative to harsher precipitants like ammonium sulfate.[2]
-
Lysine & Methionine: These amino acids primarily function as stabilizing additives.[3][4] Many proteins are prone to non-specific aggregation under the high-concentration conditions required for crystallization.[4] Additives like lysine and methionine can shield hydrophobic patches, modulate surface charge, and increase the overall solubility and stability of the protein in a supersaturated state.[4][5][6] This helps prevent the protein from crashing out as an amorphous precipitate, thereby expanding the conditions under which ordered crystals can form.[4][7]
Q2: Why would I choose a Met-Lys formate salt condition over a more traditional salt like ammonium sulfate?
A2: A Met-Lys formate formulation can be advantageous when your protein exhibits specific behaviors:
-
Prone to Aggregation: If your protein readily forms amorphous precipitate in traditional high-salt screens, the inclusion of stabilizing amino acids like methionine and lysine can suppress this non-specific aggregation.[4][7]
-
Sensitivity to Harsh Salts: Some proteins denature or lose activity in high concentrations of salts like ammonium sulfate. Formate is often less harsh, and its combination with stabilizing agents can preserve protein integrity.
-
Fine-Tuning Solubility: The combination allows for more nuanced control. Formate drives precipitation, while the amino acids increase solubility, creating a balanced environment that can be finely tuned to find the narrow window of supersaturation suitable for crystallization.
Q3: What is the difference between amorphous precipitate and crystals?
A3: Both are solid forms of your protein, but they differ in their internal order.
-
Amorphous Precipitate: This is a disordered, random aggregation of protein molecules.[8] It often looks like granular, brownish, or cloudy material under a microscope and does not diffract X-rays.[8][9] It forms when protein solubility drops too quickly, not allowing time for molecules to arrange into an ordered lattice.[10]
-
Crystals: These are highly ordered, three-dimensional lattices of protein molecules. They have sharp edges, defined geometric shapes (like needles, plates, or prisms), and will diffract X-rays, which is the basis of X-ray crystallography.[11]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental outcomes and provides a logical workflow for troubleshooting.
Problem 1: My drop contains only amorphous precipitate.
This is one of the most common outcomes and indicates that the system has moved too quickly and too far into the precipitation zone of the phase diagram, bypassing the narrower metastable zone where crystals nucleate and grow.
Potential Causes:
-
Supersaturation is too high: The concentrations of the protein and/or the formate salt are too high, causing the protein to crash out of solution.[8][10]
-
Kinetics are too fast: The rate of equilibration in a vapor diffusion experiment is too rapid.
-
Protein instability: The protein may be unfolding or aggregating due to the buffer conditions (e.g., pH, ionic strength).[12]
-
Sample heterogeneity: The presence of small amounts of aggregated protein in your stock solution can act as nucleation sites for amorphous precipitation.[8]
Recommended Solutions & Experimental Protocols:
The strategy is to slow down the process and reduce the level of supersaturation.
Workflow for Resolving Amorphous Precipitation
Caption: Troubleshooting workflow for amorphous precipitate.
-
Decrease Protein Concentration: This is often the simplest and most effective first step. If you started at 10 mg/mL, set up new trials at 7.5 mg/mL and 5 mg/mL. Sometimes, lower concentrations prevent the formation of non-productive aggregates and allow for ordered crystal growth.[13]
-
Decrease Precipitant (Formate) Concentration: Prepare a grid screen where you vary the formate concentration against the protein concentration. This allows you to systematically explore the phase space to find the metastable zone.
-
Vary pH: The pH of the solution dramatically affects a protein's net surface charge and solubility.[14][15][16] Try screening a range of pH values 0.5-1.0 units above and below your current condition. Moving the pH away from the protein's isoelectric point (pI) generally increases solubility and can prevent precipitation.[17][18]
-
Lower the Temperature: Moving crystallization trays from room temperature to 4°C can slow down equilibration and molecular motion, which can favor ordered crystal growth over rapid precipitation.
-
Clarify Your Protein Stock: Before setting up new drops, centrifuge your protein stock at high speed (e.g., >18,000 x g for 15 minutes at 4°C) to remove any small, soluble aggregates that could be seeding the precipitation.[8]
Problem 2: My drop is completely clear after several weeks.
A clear drop indicates that your protein remains soluble and the solution has not reached the necessary level of supersaturation for nucleation to occur.[8]
Potential Causes:
-
Supersaturation is too low: The concentrations of the protein and/or formate are insufficient to reduce the protein's solubility to the point of nucleation.[19]
-
Protein is too soluble: The inherent solubility of your protein in this specific buffer condition is too high.
-
Kinetic barrier to nucleation: The energy barrier for the initial formation of a crystal nucleus has not been overcome, even if the solution is supersaturated.
Recommended Solutions & Experimental Protocols:
The strategy here is to push the system towards and into the supersaturation zone.
Table 1: Strategies to Overcome Clear Drops
| Strategy | Protocol | Rationale |
| Increase Protein Concentration | Re-screen with higher protein concentrations (e.g., if you used 5 mg/mL, try 10 and 15 mg/mL). | The most direct way to increase supersaturation.[20] Note that there is an optimal range; excessively high concentrations can lead back to precipitation.[12][20] |
| Increase Precipitant Concentration | Set up a grid screen with higher formate concentrations against your current protein concentration. | This will further dehydrate the protein, reduce its solubility, and promote protein-protein contacts.[21] |
| Change Protein:Reservoir Ratio | If using vapor diffusion, try a 2:1 or 3:1 protein-to-reservoir ratio in the drop. | This starts the drop at a higher initial protein concentration, requiring less water vapor to leave before reaching supersaturation. |
| Introduce Seeds (Microseeding) | Use pre-existing microcrystals or even amorphous precipitate to "seed" a new drop. | Seeding bypasses the difficult nucleation step by providing a template for growth, allowing crystals to form in conditions where spontaneous nucleation doesn't occur.[22][23][24] |
Protocol: Preparing a Microseed Stock
-
Harvest: Locate a drop containing crystals or precipitate.
-
Transfer & Wash: Using a pipette, transfer the entire drop (approx. 1-2 µL) into a 1.5 mL microcentrifuge tube containing 50 µL of a "stabilizing solution" (the reservoir solution from the original hit condition).
-
Create Seeds: Insert a seed bead (or use a sonicator probe) and vortex/sonicate in short bursts to crush the crystalline material into microscopic fragments. This is your "seed stock."
-
Dilute: Create a serial dilution series of your seed stock (e.g., 1:10, 1:100, 1:1000) using the same stabilizing solution.
-
Seed New Drops: Set up new crystallization drops. Using a whisker or pipette tip, streak or touch the surface of the new drop with a small amount of your diluted seed stock.[25]
Problem 3: My drop shows phase separation (oily droplets).
Phase separation occurs when the solution separates into two distinct liquid phases: one protein-rich and one protein-poor.[26] This indicates you are very close to the precipitation boundary and can be a promising sign.[26] Crystals often grow from the interface of these two phases.[27][28]
Potential Causes:
-
High concentration of PEG-like molecules (if present) or high protein/salt concentration.
-
Specific properties of the protein and solution leading to liquid-liquid demixing.
Recommended Solutions & Experimental Protocols:
The goal is to gently nudge the system from a stable two-phase liquid state into a solid crystalline state.
Workflow for Phase Separation
Caption: Troubleshooting workflow for phase separation.
-
Slightly Decrease Concentrations: Try reducing either the protein or formate concentration by a small amount (5-10%). This can sometimes be enough to shift the equilibrium from liquid-liquid separation to crystallization.[27][29]
-
Change Temperature: Temperature can significantly affect phase separation. Try moving the plate to a different temperature (either warmer or cooler) and observe if the oily droplets convert into solid precipitate or crystals.
-
Seeding: Phase separation is a strong indicator that you are in the supersaturated zone.[24] The protein-rich droplets are an excellent source material for microseeding experiments. Use the protocol described in Problem 2 to seed into new drops with slightly lower protein/precipitant concentrations.
References
-
Ito, L., Kobayashi, T., & Shiraki, K. (2010). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 634–638. [Link]
-
Ito, L., Kobayashi, T., & Shiraki, K. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 5), 384–388. [Link]
-
Ito, L., et al. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 634-8. [Link]
-
McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 11), 1445–1467. [Link]
-
Mandal, S. (2019). Microseeding. News-Medical.Net. [Link]
-
Various Authors. (2015). How can I determine optimal protein concentration for crystallization?. ResearchGate. [Link]
-
He, Y., et al. (2015). An investigation of the effects of varying pH on protein crystallization screening. CrystEngComm, 17(38), 7346-7350. [Link]
-
Biocompare Editorial Team. (2013). Using Crystallography to Resolve Protein Structure. Biocompare. [Link]
-
Creative Biostructure. (n.d.). Optimizing Protein Production and Purification for Crystallography. Creative Biostructure. [Link]
-
D'Arcy, A., et al. (2014). Improving the Success Rate of Protein Crystallization by Random Microseed Matrix Screening. Journal of Visualized Experiments, (85), 51334. [Link]
-
Riès-Kautt, M., & Ducruix, A. (1997). Patterns of protein–protein interactions in salt solutions and implications for protein crystallization. Journal of crystal growth, 168(1-4), 192-197. [Link]
-
Bergfors, T. (n.d.). Phase Separation. Uppsala University. [Link]
-
Snell, E. H., et al. (2024). Preparing for successful protein crystallization experiments. IUCrJ, 11(Pt 1), 2-13. [Link]
-
Dessau, M. A., & Goldgur, Y. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2285. [Link]
- Unknown Author. (n.d.).
-
Al-Absi, M. A. (2018). Important Factors Influencing Protein Crystallization. Journal of Crystallography, 2018, 1-7. [Link]
-
McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules. Protein Science, 10(2), 418-422. [Link]
-
Various Authors. (2015). Protein crystal growing with amorphous protein precipitate?. ResearchGate. [Link]
-
Aldabaibeh, A., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(7), 4115-4124. [Link]
-
Unknown Author. (2025). Effect of Amino Acid Additives on the Crystallization of l-Glutamic Acid. ResearchGate. [Link]
-
Warwick, T. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]
-
Bergfors, T. (n.d.). Seeding. Uppsala University. [Link]
-
Bergfors, T. (n.d.). Crystals with problems. Uppsala University. [Link]
-
Various Authors. (2013). How do I proceed, after obtaining phase separation when trying to crystallize a particular protein at a condition?. ResearchGate. [Link]
-
Wang, B. C., et al. (2014). A strategy for selecting the pH of protein solutions to enhance crystallization. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 11), 2948-2956. [Link]
-
Prematilake, A., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analytical Methods, 13(39), 4667-4676. [Link]
-
He, Y., et al. (2015). An investigation of the effects of varying pH on protein crystallization screening. ResearchGate. [Link]
-
McPherson, A. (2004). Introduction to protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 60(Pt 12), 2119-2124. [Link]
-
Prematilake, A., et al. (2021). Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. RSC Publishing. [Link]
-
NPTEL-NOC IITM. (2015). Precipitation and crystallization. YouTube. [Link]
-
Walter, T. S., et al. (2006). Lysine Methylation as a Routine Rescue Strategy for Protein Crystallization. Structure, 14(11), 1617-1622. [Link]
-
Wikipedia contributors. (2023). Protein crystallization. Wikipedia. [Link]
-
The Biotech Primer. (2021). Protein Crystallization Theory. YouTube. [Link]
-
Li, J., et al. (2018). Encapsulated crystalline lysine and DL-methionine have higher efficiency than the crystalline form in broilers. Poultry Science, 97(10), 3514-3521. [Link]
-
Uversky, V. N. (2021). The Role of Methionine Residues in the Regulation of Liquid-Liquid Phase Separation. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Chernov, A. A. (2023). Methods for Protein Crystallization. Encyclopedia.pub. [Link]
-
Jongia Mixing Technology. (n.d.). Difference between precipitation and crystallization. Jongia Mixing Technology. [Link]
-
Various Authors. (2025). Protein crystallization and phase diagrams. ResearchGate. [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. GEA. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Patterns of protein–protein interactions in salt solutions and implications for protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Comparative analysis of amino acids and amino-acid derivatives in protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Difference between precipitation and crystallization [jongia.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biolscigroup.us [biolscigroup.us]
- 18. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.iucr.org [journals.iucr.org]
- 20. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 24. Seeding – Terese Bergfors [xray.teresebergfors.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. xray.teresebergfors.com [xray.teresebergfors.com]
- 28. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Met-Lys Formate Salt for Crystal Growth
Welcome to the technical support center for optimizing crystallogenesis with Met-Lys formate salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protein crystallization. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of methionine, lysine, and formate salts in protein crystallization.
Q1: What is the function of a salt like sodium formate in protein crystallization?
Salts are crucial components in crystallization experiments, primarily acting as precipitating agents.[1][2] Their function is to reduce the solubility of the protein in a controlled manner, driving the system towards a supersaturated state necessary for crystal nucleation and growth.[1][3] Salts achieve this by competing with the protein for water molecules, which effectively dehydrates the protein and promotes protein-protein interactions over protein-solvent interactions.[1][4] The effectiveness of a salt is often related to its position in the Hofmeister series, which ranks ions based on their ability to precipitate proteins.[5][6]
Q2: Why are amino acids like Methionine (Met) and Lysine (Lys) used as additives in crystallization?
Amino acids are often used as additives to improve crystal quality.[7] They can function in several ways:
-
Surface Interaction: They can bind to the protein surface, masking flexible regions or filling in gaps to create a more homogenous surface that facilitates crystal packing.[7]
-
Charge Neutralization: Lysine, with its positively charged side chain, can help neutralize negative charges on a protein's surface, reducing electrostatic repulsion and promoting the formation of an ordered crystal lattice.[7]
-
Solubility Modification: Amino acids can subtly alter the solubility of the protein, helping to fine-tune the conditions to be more favorable for crystallization over amorphous precipitation.
Q3: Is "this compound" a single compound?
"this compound" is not a standard single chemical compound. It more likely refers to a crystallization condition that includes methionine, lysine, and a formate salt (e.g., sodium formate or ammonium formate) as separate components in the crystallization buffer. The optimization process, therefore, involves systematically varying the concentrations of each of these components to find the optimal conditions for your specific protein.
Q4: How does ionic strength influence protein crystallization?
Ionic strength, which is a measure of the total concentration of ions in a solution, is a critical parameter.[8][9]
-
At low ionic strength: Increasing salt concentration can actually increase protein solubility ("salting-in") by shielding charges on the protein surface, which reduces intermolecular electrostatic repulsion.[9][10]
-
At high ionic strength: Further increases in salt concentration lead to a decrease in protein solubility ("salting-out"), which is the desired effect for crystallization.[10]
Finding the optimal ionic strength is key to achieving a supersaturated state that favors crystallization over precipitation.[10][11][12]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered when optimizing this compound concentrations for crystal growth.
Problem 1: Amorphous Precipitation
Heavy, non-crystalline precipitate is a common outcome indicating that the supersaturation level was reached too quickly and was too high.[13]
Underlying Cause: The concentration of the precipitant (formate salt) is likely too high, causing the protein to crash out of solution before it can form an ordered crystal lattice.[10][14]
Troubleshooting Workflow:
Troubleshooting Workflow for Amorphous Precipitation.
Experimental Protocol: Grid Screen for Formate Concentration Optimization
-
Prepare Stock Solutions:
-
Protein stock at a known concentration (e.g., 10 mg/mL).
-
High concentration formate salt stock (e.g., 4 M Sodium Formate).[15]
-
Stock solutions of L-Methionine and L-Lysine (e.g., 1 M).
-
Buffer stock at the desired pH.
-
-
Set up a 2D Grid Screen: Use a 24 or 96-well crystallization plate.
-
Axis 1 (Rows): Vary the final formate salt concentration (e.g., from 0.5 M to 2.5 M in 0.2 M increments).
-
Axis 2 (Columns): Vary the protein concentration by changing the drop ratio of protein to reservoir solution (e.g., 2:1, 1:1, 1:2).[14]
-
-
Maintain Constant Additives: Keep the concentrations of Met and Lys constant in this initial screen.
-
Incubate and Observe: Incubate the plate under stable temperature conditions and observe regularly over several days to weeks.[16]
Problem 2: Showers of Microcrystals
The appearance of many small, unusable crystals suggests that nucleation is too rapid and widespread.[13]
Underlying Cause: While closer to optimal conditions, the level of supersaturation is still too high, favoring nucleation over crystal growth.
Troubleshooting Workflow:
Troubleshooting Workflow for Microcrystal Showers.
Experimental Protocol: Additive Optimization Screen
-
Identify the Best Formate Condition: Start with the formate concentration that produced the microcrystals.
-
Set up an Additive Screen:
-
Prepare a reservoir solution with the optimal formate concentration.
-
In the crystallization drops, add varying concentrations of L-Methionine and L-Lysine.[17] Create a grid varying one against the other.
-
-
Consider pH: The charge of both the protein and lysine is pH-dependent.[3] A fine screen of pH around the initial condition can have a significant effect on crystal packing and growth.[18]
Problem 3: Clear Drops
Clear drops after an extended period indicate that the solution has not reached a sufficient level of supersaturation for nucleation to occur.[13][19]
Underlying Cause: The concentrations of the protein and/or the precipitant (formate salt) are too low.[13][14]
Troubleshooting Workflow:
Troubleshooting Workflow for Clear Drops.
Experimental Protocol: Increasing Supersaturation
-
Increase Protein Concentration: If possible, concentrate your protein stock further.[20] For many proteins, an optimal concentration is between 8 and 20 mg/ml.[18]
-
Increase Formate Concentration: Set up a new screen with a higher range of formate salt concentrations.
-
Vary Drop Ratios: Use drop ratios that favor a higher final protein concentration (e.g., 2:1 protein to reservoir).[14]
Data Presentation: Summary of Optimization Parameters
The following table provides a starting point for optimizing the concentration of this compound. The ranges provided are general and should be adapted based on your specific protein and initial screening results.
| Parameter | Starting Range | Optimization Strategy | Rationale |
| Formate Salt Concentration | 0.5 M - 4.0 M[15] | Grid screen with incremental changes. | To find the optimal point in the phase diagram between the solubility and precipitation zones.[11][12] |
| Protein Concentration | 5 - 20 mg/mL[14] | Vary by concentrating the stock or adjusting drop ratios. | Directly impacts the level of supersaturation.[13][18] |
| L-Methionine Concentration | 10 mM - 100 mM | Additive screen. | Can improve surface properties for better crystal packing.[7] |
| L-Lysine Concentration | 10 mM - 100 mM | Additive screen. | Can neutralize surface charges, reducing repulsion.[7] |
| pH | +/- 1.0 unit from initial hit | Fine grid screen around the initial pH. | Affects the charge of the protein and additives, influencing interactions.[10][18] |
| Temperature | 4°C, 12°C, 20°C | Test different constant temperatures. | Influences solubility and the kinetics of crystal growth.[3][10] |
Key Experimental Protocols
Vapor Diffusion Crystallization (Sitting Drop)
The sitting drop vapor diffusion method is a widely used technique for protein crystallization.[21][22]
-
Prepare the Reservoir: Pipette 50-100 µL of the reservoir solution (containing the this compound at the desired concentration) into the well of a crystallization plate.[21]
-
Prepare the Drop: On the sitting drop post, pipette your protein solution and the reservoir solution at a specific ratio (e.g., 1 µL of protein + 1 µL of reservoir).[21]
-
Seal the Well: Carefully seal the well with clear tape or film to create a closed system.[21]
-
Equilibration: Water vapor will slowly diffuse from the drop (which has a lower precipitant concentration) to the reservoir, gradually increasing the concentration of both the protein and the precipitant in the drop.[3][22] This slow increase in concentration is ideal for promoting the growth of well-ordered crystals.
Microbatch Crystallization Under Oil
This method is an alternative to vapor diffusion and can be particularly useful for membrane proteins or when trying to prevent the formation of a protein "skin".[23]
-
Dispense Oil: Add a layer of paraffin or silicone oil to the wells of a microbatch plate.[16][24]
-
Prepare the Drop: Under the oil, dispense a small volume of your protein solution followed by the precipitant solution. The oil prevents evaporation.[23][24]
-
Fixed Concentration: In a true microbatch experiment with paraffin oil, the concentrations of the protein and precipitant remain constant throughout the experiment.[23] Using a mixture of paraffin and silicone oil can allow for slow evaporation, providing a screening effect.[23]
References
-
A. Cioci, G. P. Bourenkov, H. D. T. Mertens, M. T. H. van Vliet, D. I. Svergun and A. A. Koç, Chempluschem, 2024, 89 , e202300733. [Link]
-
M. Yamanaka, Y. Ino, Y. Nogi, H. Adachi, K. Takano, S. Murakami, T. Inoue, Y. Mori and T. Matsumura, Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 2010, 67 , 84–87. [Link]
-
Hampton Research, Microbatch Crystallization. [Link]
-
K. D. Collins, Methods, 2004, 34 , 300–311. [Link]
-
A. A. A. J. of P. S. and Technology, Mini Review Important Factors Influencing Protein Crystallization, 2018. [Link]
-
Hampton Research, Sitting Drop Vapor Diffusion Crystallization. [Link]
-
M. Yamanaka, Y. Ino, Y. Nogi, H. Adachi, K. Takano, S. Murakami, T. Inoue, Y. Mori and T. Matsumura, Acta Crystallographica Section F Structural Biology and Crystallization Communications, 2011, 67 , 84-87. [Link]
-
Creative Biostructure, Optimizing Protein Production and Purification for Crystallography. [Link]
-
H. Tanaka, S. Takahashi, M. Suzuki and S. Sano, Applied Sciences, 2019, 9 , 3624. [Link]
-
Unknown, Guide for crystallization. [Link]
-
D. Instruments, Protein Crystallization using Microbatch-Under-Oil, 2017. [Link]
-
Linac Coherent Light Source, Crystal Growth | Biology. [Link]
-
A. M. McKenna, C. L. Schauer and A. D. G. Opie, IUCrJ, 2024, 11 , 608–614. [Link]
-
CSIRO Research, Optimisation – Biomolecular Crystallisation and Characterisation. [Link]
-
C. Deraedt, ChemistryViews, 2012. [Link]
-
C. A. Pegan, M. T. Record and P. L. W. Jr., Biochemistry, 2011, 50 , 9737–9749. [Link]
-
K. D. Collins, Methods, 2004, 34 , 300-311. [Link]
-
A. McPherson, Acta Crystallographica Section D: Biological Crystallography, 2001, 57 , 1075–1083. [Link]
-
F. Roosen-Runge, M. Hennig, T. Seydel, R. Schweins, F. Zhang and F. Schreiber, Soft Matter, 2011, 7 , 5758–5767. [Link]
-
S. L. Cohen, A. A. Bogan, J. R. Luft, J. F. L. Jr., D. A. Kondrashov, D. Eliezer, G. T. Montelione and J. K. Myers, Protein Science, 2007, 16 , 1959–1965. [Link]
-
M. G. Ryadnov, D. A. Dolgikh, O. B. Ptitsyn and M. P. Kirpichnikov, CrystEngComm, 2012, 14 , 2561–2573. [Link]
-
Hampton Research, Microbatch Crystallization. [Link]
-
V. D. P. and G. S. G. De Simone, Crystals, 2017, 7 , 11. [Link]
-
R. G. W. II and P. G. Vekilov, Journal of Physics: Condensed Matter, 2005, 17 , S4125–S4142. [Link]
-
Biocompare, Using Crystallography to Resolve Protein Structure | Biocompare Bench Tips. [Link]
-
Hampton Research, Additive Screen. [Link]
-
Hampton Research, Optimization. [Link]
-
F. Gorrec, Methods, 2015, 75 , 66–73. [Link]
-
Hampton Research, Crystallization Tips. [Link]
-
ResearchGate, How to solve the problem when crystallize proteins which precipitate immediately after purification? [Link]
-
J. R. L. and E. H. Snell, Crystal Growth & Design, 2009, 9 , 874–880. [Link]
-
R. Caliandro, D. G. G. de Bari, B. M. B. L. and G. S. G. De Simone, Membranes, 2021, 11 , 675. [Link]
-
O. Annunziata, A. Payne and Y. Wang, The Journal of Physical Chemistry B, 2008, 112 , 12437–12445. [Link]
-
Unknown, What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. [Link]
-
CSIRO Research, Sample Preparation – Biomolecular Crystallisation and Characterisation. [Link]
-
A. McPherson, Acta Crystallographica Section D: Biological Crystallography, 2004, 60 , 1–11. [Link]
-
Wikipedia, Protein crystallization. [Link]
-
A. D'Arcy, S. A. McMahon, T. O'Keefe, T. R. Schneider, F. van der Sluis, S. J. Walsh, M. A. Walsh, S. M. D. and M. D. W. and, Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 2010, 66 , 748–752. [Link]
-
A. George and W. W. Wilson, Acta Crystallographica Section D Biological Crystallography, 1994, 50 , 361-365. [Link]
-
G. T. Appling, D. R. and, Annual Review of Nutrition, 1991, 11 , 95–115. [Link]
Sources
- 1. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein crystallization - Wikipedia [en.wikipedia.org]
- 4. kinampark.com [kinampark.com]
- 5. Protein Thermodynamic Properties, Crystallisation, and the Hofmeister Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why Hofmeister effects of many salts favor protein folding but not DNA helix formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 8. The Effect of Ionic Strength, Temperature, and Pressure on the Interaction Potential of Dense Protein Solutions: From Nonlinear Pressure Response to Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biolscigroup.us [biolscigroup.us]
- 11. Optimization of salt concentration in PEG-based crystallization solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. Crystallization of SHARPIN using an automated two-dimensional grid screen for optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. Optimisation – Biomolecular Crystallisation and Characterisation [research.csiro.au]
- 18. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystallization Tips | Hampton Research [hamptonresearch.com]
- 20. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 21. hamptonresearch.com [hamptonresearch.com]
- 22. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 23. researchgate.net [researchgate.net]
- 24. hamptonresearch.com [hamptonresearch.com]
assessing the compatibility of Met-Lys formate salt with other reagents
Welcome to the technical support guide for assessing the compatibility of Methionyl-Lysine (Met-Lys) formate salt. This resource is designed for researchers, scientists, and drug development professionals who utilize this dipeptide salt in their experiments. Here, we will move beyond simple protocols to explore the chemical principles governing its interactions, enabling you to proactively design robust experiments and troubleshoot challenges with confidence.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions about Met-Lys formate salt to establish a strong foundational understanding.
Q1: What is this compound and what are its primary components?
A: this compound is an ionic compound consisting of the dipeptide Methionyl-Lysine (Met-Lys) as the positive ion (cation) and the formate ion (HCOO⁻) as the negative ion (anion). The dipeptide is formed from L-lysine and L-methionine residues[1]. The formate ion is the conjugate base of formic acid[2]. This salt combines the biological properties of the dipeptide with the buffering and physicochemical advantages of the formate counter-ion.
Q2: What are the key physicochemical properties I should be aware of?
A: Understanding the properties of both the dipeptide and the formate ion is crucial for predicting compatibility. Key properties are summarized in the table below.
| Property | Value / Characteristic | Significance in Experiments |
| Dipeptide Structure | Composed of Methionine and Lysine[1]. Contains multiple ionizable groups: N-terminal amine, C-terminal carboxyl, and the Lysine side-chain amine. | The multiple charges influence solubility, buffering capacity, and potential for ionic interactions with other molecules. The methionine residue is susceptible to oxidation. |
| Formate Counter-ion | Conjugate base of formic acid. | Provides buffering capacity and influences the salt's overall properties. |
| pKa (Formic Acid) | ~3.75[3][4] | Formate buffers are most effective at maintaining a stable pH within the range of approximately 2.7 to 4.7[3][5]. This is critical for controlling analyte ionization in chromatography and maintaining protein stability. |
| Solubility | Generally water-soluble. Solubility is pH-dependent and can be affected by the presence of organic solvents or high concentrations of other salts[6][7]. Lysine itself can enhance the solubility of other molecules[8][9]. | High concentrations in buffers containing a high percentage of organic solvent (e.g., >60% acetonitrile) may lead to precipitation[10]. Always verify solubility under your specific experimental conditions. |
| Volatility | Formate salts (especially ammonium formate) are volatile[2][6]. | This is a major advantage for Liquid Chromatography-Mass Spectrometry (LC-MS), as the buffer salts evaporate in the MS source, preventing contamination and signal suppression that can occur with non-volatile salts like phosphate[2][6][11]. |
Q3: How should I store this compound?
A: As a solid, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. The methionine residue is susceptible to oxidation, so minimizing exposure to air is recommended for long-term storage. Stock solutions should be freshly prepared. If storage is necessary, filter-sterilize and store at 2-8°C for short periods. Note that buffer solutions can have a limited lifetime[6].
Part 2: Compatibility in Key Applications
Here, we address common compatibility questions and troubleshooting scenarios encountered in specific experimental contexts.
A. High-Performance Liquid Chromatography (HPLC) & LC-MS
Formate buffers are widely used in reversed-phase HPLC and are particularly well-suited for LC-MS due to their volatility[2][5].
Q4: I'm developing an LC-MS method. Why choose a formate-based buffer and what concentration should I use?
A: Formate buffers are ideal for LC-MS because they are volatile and minimize fouling of the mass spectrometer source[2][6]. They are excellent for controlling pH and improving ionization, especially in positive-ion mode[5].
-
Causality: Non-volatile salts like phosphates can precipitate in the high-organic conditions of the MS source, leading to signal suppression and instrument downtime[11]. Volatile buffers like ammonium or Met-Lys formate evaporate along with the mobile phase.
-
Recommended Concentration: A buffer concentration of 10-50 mM is generally sufficient for small molecules[5]. Concentrations should typically not be lower than 5 mM, as the solution may lose its buffering capacity[6]. Higher concentrations (>100 mM) can increase backpressure and risk precipitation when mixed with organic solvents[6].
Q5: My analyte signal is suppressed when using a Met-Lys formate buffer. What could be the cause?
A: Even with volatile salts, high concentrations can lead to ion suppression, where the buffer ions compete with your analyte for ionization in the MS source[11].
-
Troubleshooting Steps:
-
Reduce Buffer Concentration: Try lowering the concentration to the 5-20 mM range.
-
Check for Adducts: Met-Lys is a dipeptide and may form adducts with your analyte. Look for your analyte's mass plus the mass of the Met-Lys cation. The presence of sodium or other alkali metals can also lead to adducts (e.g., [M+Na]⁺) and the formation of salt clusters, which complicates spectra[12][13].
-
Optimize Source Conditions: Adjust MS source parameters (e.g., gas temperature, nebulizer pressure) to improve desolvation and minimize salt-related interference.
-
B. Cell Culture and Bioprocessing
Dipeptides can be used in cell culture media as a stable source of amino acids[14].
Q6: Can I add this compound to my standard cell culture medium, such as DMEM or RPMI-1640?
A: Yes, but with careful consideration. Standard media are complex mixtures of salts, amino acids, vitamins, and a bicarbonate buffering system designed to maintain physiological pH (~7.4) in a CO₂ incubator[15][16].
-
pH & Buffering Incompatibility: Met-Lys formate is a salt of a weak acid and will have minimal buffering capacity at physiological pH 7.4, as this is far from its pKa of ~3.75[3][10]. The medium's primary bicarbonate or HEPES buffer system will dictate the pH.
-
Osmolality: Adding any salt will increase the osmolality of the medium. You must ensure the final osmolality remains within the optimal range for your specific cell type.
-
Potential for Reaction: While generally stable, the primary amine on the lysine side chain can react with aldehydes or reducing sugars (like glucose in the medium) over long incubation periods, though this is typically a slow process. A study showed lysine reacts inefficiently with formaldehyde under basic conditions[17].
C. Protein & Biopharmaceutical Formulations
Salts are critical components of formulation buffers, affecting protein stability.
Q7: I'm considering using this compound as a buffer to stabilize a therapeutic protein. What are the potential advantages and disadvantages?
A: The choice of buffer can significantly impact protein stability[18].
-
Potential Advantages:
-
Buffering at Acidic pH: If your protein is most stable at a pH between 3 and 5, a formate buffer is an excellent choice.
-
Specific Ion Effects: The dipeptide itself may have a stabilizing effect on certain proteins through specific, non-covalent interactions. This is protein-dependent and must be empirically determined.
-
-
Potential Disadvantages & Incompatibilities:
-
Oxidizing Agents: The methionine residue in Met-Lys is highly susceptible to oxidation. Therefore, this compound is incompatible with oxidizing agents or formulations prone to peroxide formation.
-
Reducing Agents: While formate itself is not highly reactive with reducing agents, strong reducing conditions could potentially affect the disulfide bond if your protein has one, or interact with other formulation components.
-
Ionic Strength Effects: The stability of many proteins is sensitive to ionic strength. The addition of this compound will contribute to the total ionic strength, which can either be stabilizing or destabilizing depending on the protein[19].
-
Part 3: Troubleshooting Guides & Visual Workflows
Q8: I've mixed a solution of this compound with another reagent and observed precipitation. How do I troubleshoot this?
A: Precipitation indicates that the solubility limit of one or more components has been exceeded. This can be due to pH shifts, high salt concentration, or chemical reactions. The following workflow can help diagnose the issue.
Caption: Decision workflow for troubleshooting precipitation.
Q9: What specific chemical reactions should I be most concerned about?
A: Beyond the physical incompatibilities, two chemical reactions are of primary concern: methionine oxidation and lysine-aldehyde reactions.
-
Methionine Oxidation: The thioether side chain of methionine can be easily oxidized to sulfoxide and then to sulfone, especially in the presence of trace metals or peroxides. This is a critical degradation pathway.
-
Lysine-Aldehyde Reaction: The primary amine of the lysine side chain can react with aldehydes to form a Schiff base. This is particularly relevant if your workflow involves fixatives like formaldehyde or glutaraldehyde.
Caption: Incompatibility pathway: Lysine reaction with an aldehyde.
Part 4: Experimental Protocol
To ensure trust and scientific integrity, every new combination of reagents should be tested. This self-validating protocol provides a systematic approach to assess compatibility.
Protocol: Assessing the Compatibility of this compound with a Test Reagent
Objective: To determine the physical and short-term chemical compatibility of this compound with a new reagent (e.g., buffer, excipient, API) under development.
Materials:
-
This compound
-
Test Reagent
-
Solvent/buffer system relevant to your application (e.g., Water for Injection, 10% Acetonitrile in water)
-
pH meter, calibrated
-
Vortex mixer
-
Analytical balance
-
Visual inspection chamber (white and black background)
-
HPLC-UV/MS system for chemical stability assessment
Methodology:
-
Preparation of Stock Solutions:
-
Accurately prepare a concentrated stock solution of this compound (e.g., 100 mM) in the relevant solvent system.
-
Accurately prepare a concentrated stock solution of your Test Reagent at a concentration relevant to its intended use.
-
Prepare a "solvent blank" control containing only the solvent system.
-
-
Test Matrix Preparation:
-
In a series of clear vials, prepare mixtures of the this compound and the Test Reagent at different ratios, bracketing the intended final concentrations. Include controls for each component individually.
-
Example:
-
Vial 1 (Control): 900 µL Solvent + 100 µL Met-Lys Stock
-
Vial 2 (Control): 900 µL Solvent + 100 µL Test Reagent Stock
-
Vial 3 (1:1 Mix): 800 µL Solvent + 100 µL Met-Lys Stock + 100 µL Test Reagent Stock
-
-
-
Physical Compatibility Assessment (Time = 0):
-
Vortex each vial thoroughly.
-
Visual Inspection: Immediately observe each vial against both white and black backgrounds for any signs of precipitation, haze, color change, or gas formation. Record observations.
-
pH Measurement: Measure and record the pH of each mixture and control. Significant pH shifts upon mixing can indicate an acid-base reaction and may be the cause of insolubility.
-
-
Incubation and Stability Assessment:
-
Store the vials under relevant conditions (e.g., room temperature, 40°C) for a defined period (e.g., 1 hour, 24 hours, 72 hours).
-
At each time point, repeat the physical compatibility assessment (Step 3).
-
-
Chemical Compatibility Assessment (HPLC Analysis):
-
At T=0 and subsequent time points, take an aliquot from each vial.
-
Analyze the samples by a suitable stability-indicating HPLC-UV or LC-MS method.
-
Data Analysis: Compare the chromatograms. Look for:
-
A decrease in the peak area of the Met-Lys dipeptide or the Test Reagent, which would indicate degradation.
-
The appearance of new peaks, which would indicate the formation of degradation products or reaction adducts.
-
Changes in peak shape or retention time.
-
-
Self-Validation & Interpretation:
-
Trustworthiness: This protocol is self-validating because it includes controls for each component. If degradation is observed in the mixture (Vial 3) but not in the individual controls (Vials 1 & 2), it confirms a direct incompatibility.
References
-
Vertex AI Search. (2024). Is Sodium Formate an Effective Buffering Agent in Chemical Reactions?3
-
MilliporeSigma. (n.d.). Reversed-phase HPLC Buffers. 5
-
Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. 6
-
Bhatt, M., & Bhalodia, R. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. 2
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. 10
-
Jiuan Chemical. (n.d.). Ten Tips To Avoid Failure In Sodium Formate Acid Or Base. 4
-
PubChem. (n.d.). Lys-Met. National Center for Biotechnology Information. 1
-
National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database. 7
-
Nakabayashi, Y., et al. (2015). Salt Tolerance Enhancement of Liquid Chromatography-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Using Matrix Additive Methylenediphosphonic Acid. Journal of the American Society for Mass Spectrometry. 20
-
Crawford, M. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Rila Bio. 11
-
D. de Oliveira, C. A., et al. (2016). Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models. Biophysical Journal. 19
-
Zhang, J., et al. (2022). Co-Amorphous Andrographolide–Lysine with Unexpectedly Enhanced Solubility. Pharmaceutics. 8
-
Apte, S. P., & Ugwu, S. O. (2003). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Technology. 18
-
MilliporeSigma. (n.d.). Classical Media & Buffers. 15
-
da Silva, R. R., et al. (2020). Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. Journal of the American Society for Mass Spectrometry. 12
-
Blaženović, I., et al. (2021). Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. Analytical Chemistry. 13
-
MilliporeSigma. (2022). How to Prepare Sterile Media for Use in Tissue Culture. YouTube. 16
-
Alcon Research, Ltd. (2017). Culture medium comprising oligopeptides. Google Patents. 14
-
Al-Zoubi, N., & Al-Remawi, M. (2020). Salt form selection and characterization of LY333531 mesylate monohydrate. ResearchGate. 9
-
Kamps, J. J. A. G., et al. (2019). How formaldehyde reacts with amino acids. Communications Chemistry. 17
Sources
- 1. Lys-Met | C11H23N3O3S | CID 7016114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jiuanchemical.com [jiuanchemical.com]
- 4. jiuanchemical.com [jiuanchemical.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. rilastech.com [rilastech.com]
- 12. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ES2901134T3 - Culture medium comprising oligopeptides - Google Patents [patents.google.com]
- 15. Classical Media & Buffers [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Salt Tolerance Enhancement of Liquid Chromatography-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Using Matrix Additive Methylenediphosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Met-Lys Formate Salt Detection
Welcome to the technical support center for the optimization of LC-MS/MS parameters for the detection of methionine-lysine dipeptide formate salt (Met-Lys formate salt). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights and actionable troubleshooting advice. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, empowering you to make informed decisions during your method development and analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: Why is the presence of formate salt a consideration in my LC-MS/MS analysis of Met-Lys?
A1: Formate, often introduced as formic acid in the mobile phase to improve chromatographic peak shape and promote protonation, can also lead to the formation of formate adducts ([M+HCOO]⁻) in negative ion mode or compete with protonation in positive ion mode.[1] While formic acid is a volatile and MS-friendly additive, its concentration and the overall mobile phase composition must be carefully optimized to avoid issues like ion suppression or the formation of undesired adducts that can complicate spectral interpretation and reduce sensitivity.[2][3][4]
Q2: What are the expected fragmentation patterns for a Met-Lys dipeptide in positive ion mode MS/MS?
A2: In low-energy collision-induced dissociation (CID), peptides like Met-Lys primarily fragment along the peptide backbone, producing b- and y-ions.[5][6][7] Given the structure of Met-Lys, you can expect to see a prominent y-ion from the cleavage of the peptide bond, which would correspond to the protonated lysine residue. A corresponding b-ion, representing the methionine residue, may also be observed. The presence of the basic lysine residue at the C-terminus can influence the fragmentation, often favoring the formation of y-ions.[5]
Q3: Should I be concerned about ion suppression when analyzing this compound?
A3: Yes, ion suppression is a potential issue.[8][9][10] It can occur when components of the sample matrix, including the formate salt itself, co-elute with the Met-Lys and interfere with its ionization efficiency in the MS source.[10][11] This can lead to reduced signal intensity and poor reproducibility. Proper sample preparation and chromatographic separation are key to mitigating these effects.[8][10]
Q4: What is a good starting point for collision energy optimization for Met-Lys?
A4: A good starting point for collision energy (CE) optimization is to use a predicted value based on the mass-to-charge ratio (m/z) of the precursor ion.[12][13] Many mass spectrometer software platforms have built-in calculators for this. From there, you can perform a CE ramp experiment, where you analyze the sample at a range of CE values to determine the optimal energy that produces the most abundant and informative fragment ions.[12][14] For a dipeptide like Met-Lys, the required CE will be relatively low compared to larger peptides.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Sample Preparation
Q: I am observing poor signal intensity and high background noise. What could be the cause in my sample preparation?
A: This is a common issue that often points to inadequate sample cleanup.
-
Probable Cause: High concentrations of non-volatile salts, detergents, or other contaminants in your sample can cause significant ion suppression and contaminate the MS source.[15] Even though formate is volatile, other non-volatile salts in your sample matrix are a primary concern.[16]
-
Solution:
-
Solid-Phase Extraction (SPE): Utilize a C18 or mixed-mode cation exchange SPE cartridge to desalt and concentrate your Met-Lys sample. This is highly effective at removing salts and other polar impurities.
-
Solvent Purity: Ensure you are using LC-MS grade solvents and reagents for all sample preparation steps to minimize background contamination.[16][17]
-
Filtration: Filter your final sample through a 0.22 µm syringe filter to remove any particulates that could clog your LC system.[16]
-
Liquid Chromatography
Q: My Met-Lys peak is broad and tailing. How can I improve the peak shape?
A: Poor peak shape is often a result of suboptimal chromatographic conditions.
-
Probable Cause 1: Inappropriate Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of Met-Lys and its interaction with the stationary phase. If the pH is not optimal, you can get peak tailing due to secondary interactions with the column packing material.
-
Solution 1:
-
Mobile Phase Additive: Formic acid is a good choice, but its concentration may need adjustment. Start with 0.1% formic acid in both mobile phase A (water) and B (acetonitrile).[18][19] This will ensure a low pH (around 2.7) to fully protonate the amine groups on Met-Lys, leading to better peak shape.[20]
-
-
Probable Cause 2: Secondary Interactions with the Column: The free silanol groups on silica-based C18 columns can interact with the basic lysine residue of Met-Lys, causing peak tailing.
-
Solution 2:
-
Column Choice: Use a column with end-capping or a hybrid particle technology to minimize silanol interactions.
-
Ion-Pairing Agent: While trifluoroacetic acid (TFA) is excellent for peak shape, it is a strong ion-suppressing agent and should be used with caution for MS applications.[4][21] If you must use it, keep the concentration low (e.g., 0.05%). A better alternative for MS compatibility is difluoroacetic acid (DFA).[20]
-
Q: I am seeing a loss of signal and suspect ion suppression from the formate salt. How can I confirm and resolve this?
A: This is a critical issue that requires a systematic approach to diagnose and fix.
-
Probable Cause: High concentrations of formate from your mobile phase or sample are co-eluting with your analyte and competing for ionization.[8][11]
-
Solution:
-
Post-Column Infusion Experiment: To confirm ion suppression, perform a post-column infusion experiment. Continuously infuse a standard solution of Met-Lys into the MS while injecting a blank sample (with the formate-containing mobile phase). A dip in the signal at the retention time of your analyte indicates ion suppression.[9]
-
Reduce Formate Concentration: Lower the concentration of formic acid in your mobile phase. Try reducing it from 0.1% to 0.05% or even 0.02%. This may slightly worsen peak shape but can significantly improve MS sensitivity.
-
Improve Chromatographic Resolution: Modify your gradient to better separate the Met-Lys from the region where salt effects are most prominent (often at the beginning of the gradient).
-
Mass Spectrometry
Q: I am not seeing the expected [M+H]⁺ ion for Met-Lys, but instead see other adducts. What is happening?
A: The formation of adducts other than the protonated molecule is common in electrospray ionization (ESI).
-
Probable Cause: The presence of metal ions (like sodium [M+Na]⁺ or potassium [M+K]⁺) in your sample or mobile phase can lead to the formation of adducts.[22] These metal ions can come from glassware, reagents, or the sample itself. Formate adducts are also a possibility in negative ion mode.[1]
-
Solution:
-
Use High-Purity Reagents: Ensure all solvents and additives are of the highest purity (LC-MS grade).[16]
-
Acidify the Mobile Phase: Adding an acid like formic acid provides an excess of protons, which drives the equilibrium towards the formation of the [M+H]⁺ ion.[22]
-
Clean the System: If you suspect metal contamination, clean your LC system and MS source. Consider using metal-free columns and vials if metal adduction is a persistent problem.[23]
-
Quantify the Adduct: In some cases, if the formation of a specific adduct (like the sodium adduct) is stable and reproducible, you can choose to quantify using that adduct.[24]
-
Q: I am having trouble optimizing the collision energy for Met-Lys fragmentation. I either get no fragmentation or too much. How do I find the sweet spot?
A: Optimizing collision energy (CE) is crucial for obtaining a good quality MS/MS spectrum for identification and quantification.
-
Probable Cause: The optimal CE for a small peptide like Met-Lys is a narrow window. Too little energy will not induce fragmentation, while too much will shatter the molecule into very small, uninformative fragments.[25]
-
Solution: Systematic Collision Energy Optimization
-
Infusion Experiment: Directly infuse a solution of your Met-Lys standard into the mass spectrometer.
-
CE Ramp: Program the instrument to acquire MS/MS spectra while ramping the collision energy over a range (e.g., 5-40 eV).
-
Analyze the Data: Examine the resulting data to find the CE value that produces the highest intensity of your desired fragment ions (e.g., the y-ion of lysine). This can often be automated using the instrument's software.[12][13]
-
Section 3: Experimental Protocols and Data Presentation
Protocol: Systematic Collision Energy Optimization for Met-Lys
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up a direct infusion of the solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Configure the mass spectrometer to operate in positive ion mode and select the m/z of the [M+H]⁺ ion of Met-Lys as the precursor for MS/MS.
-
Create an experiment that ramps the collision energy from 5 eV to 40 eV in 2 eV steps.
-
Acquire data for several minutes to obtain a stable signal.
-
Process the data to plot the intensity of the key fragment ions (e.g., the y-ion) as a function of collision energy.
-
The CE value that gives the maximum intensity for the desired fragment ion is the optimal collision energy.
Data Presentation: Example Collision Energy Optimization
| Collision Energy (eV) | Precursor Ion Intensity (counts) | y-ion Intensity (counts) | b-ion Intensity (counts) |
| 5 | 1.2e6 | 5.0e3 | 2.1e3 |
| 10 | 9.5e5 | 8.2e4 | 3.5e4 |
| 15 | 6.3e5 | 2.5e5 | 1.1e5 |
| 20 | 3.1e5 | 4.8e5 | 2.0e5 |
| 25 | 1.5e5 | 3.2e5 | 1.4e5 |
| 30 | 8.0e4 | 1.5e5 | 6.5e4 |
As shown in the table, a collision energy of 20 eV provides the highest intensity for the desired y-ion fragment.
Section 4: Visualizations
Workflow for Troubleshooting Poor Signal Intensity
Caption: Troubleshooting workflow for poor signal intensity.
Decision Tree for Adduct Formation
Caption: Decision tree for addressing adduct formation.
References
-
Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. (n.d.). American Chemical Society. Retrieved from [Link]
-
Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. (2006, May 1). American Laboratory. Retrieved from [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010, November 19). National Institutes of Health. Retrieved from [Link]
-
Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. (2022, October 6). American Chemical Society. Retrieved from [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. (n.d.). LCGC International. Retrieved from [Link]
-
Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. (n.d.). National Institutes of Health. Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]
-
Troubleshooting ion suppression in LC–MS analysis. (2025, December 9). YouTube. Retrieved from [Link]
-
Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides. (2018, October 17). National Institutes of Health. Retrieved from [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023, May 3). Agilent. Retrieved from [Link]
-
Creating optimized peptide libraries for AMP discovery via PepSAVI-MS. (n.d.). National Institutes of Health. Retrieved from [Link]
-
LC-MS Analyses of Peptides and Tryptic Digests. (n.d.). MAC-MOD Analytical. Retrieved from [Link]
-
Peptide Fragmentation Patterns in Mass Spectrometry. (2025, November 6). Providion. Retrieved from [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns. Retrieved from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Restek. Retrieved from [Link]
-
Automated Optimization of LC/MS Peptide Mapping Methods. (n.d.). Waters. Retrieved from [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved from [Link]
-
(PDF) Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019, December 4). ResearchGate. Retrieved from [Link]
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (n.d.). CDC Stacks. Retrieved from [Link]
-
SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. (n.d.). University of California, Berkeley. Retrieved from [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Crawford Scientific. Retrieved from [Link]
-
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (n.d.). MDPI. Retrieved from [Link]
-
Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved from [Link]
-
LC/MS/MS (ESI)-When is it appropriate to quantify Na adduct? (2014, May 8). Chromatography Forum. Retrieved from [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Mascot help: Peptide fragmentation [matrixscience.com]
- 8. youtube.com [youtube.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. providiongroup.com [providiongroup.com]
- 11. zefsci.com [zefsci.com]
- 12. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. massspec.unm.edu [massspec.unm.edu]
- 16. selectscience.net [selectscience.net]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Creating optimized peptide libraries for AMP discovery via PepSAVI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. halocolumns.com [halocolumns.com]
- 21. agilent.com [agilent.com]
- 22. learning.sepscience.com [learning.sepscience.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. LC/MS/MS (ESI)-When is it appropriate to quantify Na adduct? - Chromatography Forum [chromforum.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purifying and Desalting Met-Lys Formate Salt Samples
Welcome to the Technical Support Center for peptide purification. This guide is designed for researchers, scientists, and drug development professionals who are working with synthetic peptides, specifically focusing on the purification and desalting of Methionyl-Lysine (Met-Lys) dipeptide formate salt samples. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during these critical downstream processing steps. Our aim is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and optimize these methods for your specific experimental needs.
Introduction: The Challenge of Purifying Small, Polar Peptides with Oxidizable Residues
The purification of a small, hydrophilic, and basic dipeptide like Met-Lys presents a unique set of challenges. Its polar nature can lead to poor retention on standard reversed-phase chromatography columns, while the basic lysine residue can cause peak tailing. Furthermore, the methionine residue is highly susceptible to oxidation, which can compromise the integrity and biological activity of the final product. The presence of formate as a counter-ion, while beneficial for mass spectrometry compatibility, also requires efficient removal to ensure accurate quantification and prevent adduct formation.[1]
This guide will provide a systematic approach to overcoming these hurdles, focusing on robust and reproducible methods for achieving high-purity Met-Lys peptides, free of process-related impurities and formate salts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification and desalting of your Met-Lys formate salt samples.
Problem 1: Poor or No Retention of Met-Lys on a C18 RP-HPLC Column
Symptoms:
-
The Met-Lys peak elutes in or very close to the solvent front.
-
Inability to resolve the Met-Lys peak from other early-eluting impurities.
Causality: Met-Lys is a small and highly hydrophilic dipeptide. Standard C18 columns, which separate based on hydrophobicity, may not provide sufficient interaction for adequate retention of such polar analytes.
Solutions:
-
Use a Less Hydrophobic Stationary Phase:
-
Rationale: A stationary phase with a shorter alkyl chain (e.g., C8 or C4) or a polar-embedded phase can offer better retention for hydrophilic peptides.
-
Protocol:
-
Equilibrate a C8 or C4 analytical or semi-preparative column with your initial mobile phase conditions.
-
Inject your Met-Lys sample and run a shallow gradient to start (e.g., 0-20% Acetonitrile over 20 minutes).
-
Monitor the retention time of your peptide. You should observe a noticeable increase in retention compared to a C18 column.
-
-
-
Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) Column:
-
Rationale: HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography. The separation mechanism is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
-
Protocol:
-
Use a HILIC column (e.g., amide or silica-based).
-
The mobile phase will consist of a high percentage of organic solvent (e.g., 80-95% acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate).
-
Elution is achieved by increasing the aqueous component of the mobile phase.
-
-
Problem 2: Observation of a Doublet or a Pre-Peak for the Met-Lys Product
Symptoms:
-
Two closely eluting peaks are observed where a single peak for Met-Lys is expected.
-
Mass spectrometry analysis reveals a +16 Da mass shift in one of the peaks.
Causality: This is a classic sign of methionine oxidation, where the thioether side chain of methionine is oxidized to methionine sulfoxide. The oxidized form is more polar and will typically elute earlier in a reversed-phase separation.[2] Oxidation can occur during synthesis, cleavage, purification, or even storage.[2][3][4]
Solutions:
-
Incorporate Antioxidants in Your Mobile Phase:
-
Rationale: Adding a scavenger to the mobile phase can help prevent in-process oxidation during chromatography.
-
Protocol:
-
Prepare your aqueous mobile phase (e.g., 0.1% formic acid in water) and add a small concentration of an antioxidant. A common choice is 0.05% (w/v) L-methionine itself, which acts as a competitive scavenger.
-
Ensure your mobile phases are freshly prepared and degassed to minimize dissolved oxygen.
-
-
-
Work at Lower pH:
-
Rationale: While not always completely preventive, maintaining a lower pH (around 2-3) during purification can help reduce the rate of oxidation for some peptides.
-
Protocol:
-
Use a mobile phase containing 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
-
If TFA is used, a subsequent salt exchange step will be necessary for many biological applications.
-
-
-
Post-Purification Reduction of Oxidized Met-Lys:
-
Rationale: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine.
-
Protocol:
-
Dissolve the purified, oxidized peptide in a buffer containing a reducing agent such as N-methylmercaptoacetamide.
-
Incubate the reaction and then re-purify the peptide to remove the reducing agent and any byproducts.
-
-
Problem 3: Low Peptide Recovery After Solid-Phase Extraction (SPE) Desalting
Symptoms:
-
The concentration of the peptide in the eluate is significantly lower than expected.
-
Mass spectrometry analysis of the flow-through and wash steps shows the presence of the Met-Lys peptide.
Causality: Due to its hydrophilic nature, Met-Lys may not bind strongly to the reversed-phase sorbent of the SPE cartridge, especially if the organic solvent concentration in the loading and washing steps is too high.
Solutions:
-
Optimize the SPE Protocol for Hydrophilic Peptides:
-
Rationale: A carefully optimized SPE method with minimal organic solvent in the loading and washing steps is crucial for retaining polar peptides.
-
Protocol: See the detailed "Protocol for Desalting this compound using SPE" in the FAQ section below. The key is to ensure the sample is acidified and contains no organic solvent before loading, and the wash steps use a very low percentage of organic solvent.
-
-
Consider an Alternative Desalting Method:
-
Rationale: For very small and polar peptides, size-exclusion chromatography (e.g., using a G-10 resin) can be an effective desalting method, separating the peptide from the smaller salt molecules.
-
Protocol:
-
Pack a column with a suitable size-exclusion resin (e.g., Sephadex G-10).
-
Equilibrate the column with a volatile buffer like dilute ammonium bicarbonate.
-
Load your peptide sample and elute with the same buffer. The peptide will elute in the void volume, while the salt will be retained and elute later.
-
Lyophilize the peptide-containing fractions to remove the volatile buffer.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an RP-HPLC purification method for Met-Lys?
A1: For a small, hydrophilic, and basic dipeptide like Met-Lys, a good starting point for method development on a C18 column would be to use a shallow gradient with a mobile phase containing formic acid, which is MS-friendly.
Table 1: Recommended Starting RP-HPLC Conditions for Met-Lys Purification
| Parameter | Recommendation | Rationale |
| Column | C18, 3-5 µm, 100-300 Å | A standard starting point, but be prepared to switch to a less hydrophobic phase if retention is poor. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic environment to protonate the peptide and improve peak shape. MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for peptide separations. |
| Gradient | 0-15% B over 20-30 minutes | A shallow gradient is crucial for resolving early-eluting, hydrophilic peptides. |
| Flow Rate | 1 mL/min for a 4.6 mm ID column | Standard analytical flow rate. Scale accordingly for different column diameters. |
| Detection | 214 nm and 280 nm | 214 nm for the peptide bond, 280 nm to check for aromatic impurities (though Met-Lys has none). |
| Column Temp. | Ambient or slightly elevated (30-40 °C) | Can improve peak shape and resolution. |
Q2: Can I use Ion-Exchange Chromatography (IEX) to purify Met-Lys?
A2: Yes, Ion-Exchange Chromatography is a viable and often excellent option for purifying charged peptides like Met-Lys.[3][5] Since Met-Lys has a net positive charge at neutral to acidic pH due to the lysine residue, Cation-Exchange Chromatography (CEX) would be the method of choice.[6][7]
dot
Caption: Cation-Exchange Workflow for Met-Lys.
Advantages of IEX for Met-Lys:
-
Orthogonal Selectivity: IEX separates based on charge, which is a different property than the hydrophobicity used in RP-HPLC. This can be very effective for removing impurities that have similar hydrophobicities to Met-Lys.
-
High Capacity: IEX resins can have a high binding capacity for charged molecules.
Considerations:
-
Salt Removal: Elution from an IEX column is typically achieved with a high concentration of a non-volatile salt, which must then be removed in a subsequent desalting step.[8]
-
MS Incompatibility: The high salt concentrations used for elution are not directly compatible with mass spectrometry.[8]
Q3: What is a reliable protocol for desalting this compound using Solid-Phase Extraction (SPE)?
A3: A well-optimized SPE protocol is critical for high recovery of hydrophilic peptides. The following protocol is designed to maximize the retention of Met-Lys while efficiently removing formate salts.
dot
Caption: SPE Desalting Workflow.
Step-by-Step SPE Protocol for Met-Lys Desalting:
-
Select an Appropriate SPE Cartridge: A C18 silica-based or a polymeric reversed-phase cartridge is a good choice. Ensure the sorbent mass is appropriate for your sample amount (the binding capacity should not exceed 5% of the sorbent mass).[9]
-
Condition the Cartridge:
-
Pass 1-2 cartridge volumes of 100% acetonitrile through the cartridge. This wets the stationary phase and activates it for binding.
-
Do not let the cartridge run dry.
-
-
Equilibrate the Cartridge:
-
Pass 2-3 cartridge volumes of the equilibration buffer (e.g., 0.1% formic acid in water) through the cartridge. This prepares the sorbent for sample loading in an aqueous environment.
-
Ensure the pH of the equilibration buffer is low enough to protonate the peptide.
-
-
Prepare and Load the Sample:
-
Dissolve your this compound sample in the equilibration buffer. It is crucial that the sample contains little to no organic solvent to ensure efficient binding.
-
Load the sample onto the cartridge slowly and evenly.
-
-
Wash the Cartridge:
-
This is a critical step for hydrophilic peptides. Wash the cartridge with 2-3 volumes of a weak wash buffer (e.g., 0.1% formic acid in 2-5% acetonitrile). This will remove the formate salts without prematurely eluting the weakly bound Met-Lys.
-
-
Elute the Peptide:
-
Elute the desalted Met-Lys with 1-2 cartridge volumes of an elution buffer containing a higher concentration of organic solvent (e.g., 0.1% formic acid in 60-80% acetonitrile).
-
Collect the eluate in a clean tube.
-
-
Dry the Sample:
-
Dry the eluted peptide solution using a vacuum concentrator (SpeedVac) or by lyophilization.[10]
-
Q4: How should I handle and store my purified Met-Lys peptide to prevent degradation?
A4: Proper handling and storage are essential for maintaining the integrity of your purified peptide, especially with an oxidation-prone residue like methionine.
Table 2: Handling and Storage Recommendations for Met-Lys Peptide
| Aspect | Recommendation | Rationale |
| Form | Lyophilized powder | The most stable form for long-term storage.[11] |
| Temperature | -20°C or -80°C | Low temperatures slow down degradation processes.[11][12] |
| Atmosphere | Store in a tightly sealed container with a desiccant. For long-term storage, consider backfilling the vial with an inert gas like argon or nitrogen. | Minimizes exposure to moisture and oxygen, which can cause hydrolysis and oxidation, respectively.[13][14] |
| Light | Protect from light. | Light can accelerate the oxidation of methionine.[2] |
| In Solution | Prepare fresh solutions for each experiment. If a stock solution is necessary, dissolve in a sterile, degassed buffer (pH 5-6), aliquot into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles.[11][13] | Peptides are much less stable in solution.[6][11] |
| Solvents to Avoid | Avoid using DMSO for peptides containing methionine as it can be an oxidizing agent.[13][15] | Prevents unwanted side reactions. |
By following these guidelines, you can ensure the long-term stability and reliability of your purified Met-Lys samples for your downstream applications.
References
- Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. (2025, August 12).
- Oxidation of methionine in H-Met-Trp-OH and how to avoid it - Benchchem.
- Ion Exchange Chromatography Peptide Purification.
- Peptide Isolation & Purification Techniques - Waters Corporation.
- Peptide Separations by Cation Exchange Chromatography using Luna SCX - Phenomenex.
- Purification of peptides by cation exchange chromatography - Bio-Works.
- Storage and Handling Synthetic Peptides - Sigma-Aldrich.
- Peptide Stability: Guidelines and SOPs for Handling and Storage - BioLongevity Labs. (2025, June 7).
- Peptide Stability: Factors That Affect Research Outcomes. (2025, January 17).
- How to Store Lyophilized Peptides - Oreate AI Blog. (2026, January 7).
- Peptide and ionization in mass spectrometry - Which adduct ion could be formed? (2023, June 23).
- Origin and Removal of Adducts (Molecular Mass = 98 u) Attached to Peptide and Protein Ions in Electrospray Ionization Mass Spectra - CORE.
- Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra | Journal of the American Society for Mass Spectrometry - ACS Publications.
- Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. (2022, May 27).
- Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe - PubMed.
- Handling and Storage Instructions Standard Peptides - Thermo Fisher Scientific.
- Chromatography and Detection Methods for Peptide Purification - Learning Hub - Gilson.
- Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC - NIH.
- PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - NIH.
- Product Guides - Peptide Solubility and Storage Tips - Biosynth.
- Aspects of industrial purification of peptides using large-scale chromatography - Polypeptide.
- Peptide Solubilization.
- Using Ion Exchange Chromatography to Purify a Recombinantly Expressed Protein - ResearchGate.
- Peptide solubility and storage - AltaBioscience.
- How to Optimize an SPE Protocol for Peptide Purification. (2025, June 28).
- Sample Preparation in Ion Exchange Chromatography - Sigma-Aldrich.
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications. (2023, April 20).
- High-Recovery Desalting Tip Columns for a Wide Variety of Peptides in Mass Spectrometry-Based Proteomics | Analytical Chemistry - ACS Publications.
- Application Note 166: Getting Started With RP-HPLC For Peptides | PDF | High Performance Liquid Chromatography - Scribd.
- Peptide desalting - Affinisep.
- High-Recovery Desalting Tip Columns for a Wide Variety of Peptides in Mass Spectrometry-Based Proteomics - PMC - NIH.
- Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC | ACS Omega. (2022, December 1).
- Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific.
- Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - MDPI.
- Discovery of lysine post-translational modifications through mass spectrometric detection.
- The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC - NIH. (2025, November 7).
- HPLC for Peptides and Proteins: Principles, Methods and Applications.
- Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies - PMC - NIH.
- What could be the reason for unknown mass difference in peptide mass spectrometry? (2018, September 30).
- Supelco Guide to Solid Phase Extraction - Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pepamino.com [pepamino.com]
- 4. High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methionine oxidation during reverse phase hplc - Chromatography Forum [chromforum.org]
- 6. bachem.com [bachem.com]
- 7. bio-works.com [bio-works.com]
- 8. gilson.com [gilson.com]
- 9. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects | MDPI [mdpi.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. How to Store Lyophilized Peptides - Oreate AI Blog [oreateai.com]
- 13. biolongevitylabs.com [biolongevitylabs.com]
- 14. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 15. jpt.com [jpt.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Experimental Outcomes with Met-Lys Formate Salt Standards
In the pursuit of robust and reproducible data in mass spectrometry-based proteomics and drug development, the meticulous validation of experimental outcomes is not merely a procedural formality; it is the bedrock of scientific integrity. This guide provides an in-depth technical comparison and practical workflows for utilizing Met-Lys formate salt as a high-fidelity standard for validating experimental outcomes. We will explore the underlying principles of its application, compare its performance against other common standards, and provide detailed protocols to ensure the reliability of your mass spectrometry data.
The Imperative for Rigorous Validation in Mass Spectrometry
Mass spectrometry (MS) is a cornerstone technology for identifying and quantifying proteins and peptides.[1] However, the complexity of biological samples and the sensitivity of MS instrumentation can introduce variability that may compromise data quality.[2][3] Therefore, the use of well-characterized standards is essential to monitor instrument performance, calibrate mass accuracy, and ensure the consistency of results across different experiments and laboratories.[2][4]
The primary objectives of using a standard like this compound are:
-
Mass Accuracy Calibration: Ensuring the measured mass-to-charge (m/z) ratio of an ion is as close as possible to its theoretical m/z.[5][6]
-
Retention Time Stability: Monitoring the consistency of peptide elution from the liquid chromatography (LC) column.[2]
-
Signal Intensity Normalization: Correcting for variations in instrument response.
-
System Suitability Assessment: Verifying that the entire LC-MS system is performing optimally before sample analysis.[4]
This compound: A Superior Standard for Mass Spectrometry
Met-Lys (Methionyl-Lysine) dipeptide, when prepared as a formate salt, offers several advantages as a mass spectrometry standard. The formate counter-ion is volatile and compatible with electrospray ionization (ESI), minimizing ion suppression and adduct formation that can be observed with other salts.
Key Physicochemical Properties and Their Implications:
| Property | Advantage in Mass Spectrometry |
| Simple, Known Sequence | Predictable and easily identifiable fragmentation pattern (MS/MS). |
| Good Ionization Efficiency | Produces a strong and stable signal in positive ion mode ESI. |
| Fixed, Low Molecular Weight | Provides a reliable low-mass anchor point for calibration curves. |
| High Purity | Minimizes the presence of contaminating peaks that could interfere with analysis.[5] |
| Formate Salt Formulation | Ensures compatibility with common mobile phases and reduces the formation of non-volatile salt adducts.[7] |
Comparative Analysis: this compound vs. Alternative Standards
While various standards are available, this compound presents a compelling case for routine use. Here’s a comparative overview:
| Standard | Advantages | Disadvantages | Best Use Case |
| This compound | High purity, excellent ionization, predictable fragmentation, cost-effective. | Limited mass range coverage as a single standard. | Routine system suitability checks, mass accuracy calibration, and retention time monitoring. |
| Bovine Serum Albumin (BSA) Digest | Provides a complex mixture of peptides covering a wide mass and hydrophobicity range. | High complexity can make it difficult to pinpoint specific issues; potential for lot-to-lot variability. | Comprehensive system performance evaluation and method development. |
| Commercially Available Peptide Mixtures | Well-characterized with a defined set of peptides; can be used for retention time calibration across different systems.[4] | Can be expensive; may contain peptides that interfere with analytes of interest. | Cross-laboratory and cross-platform comparisons.[4] |
| Stable Isotope-Labeled (SIL) Peptides | Act as ideal internal standards for targeted quantification, co-eluting with the endogenous analyte.[8][9] | Synthesis can be costly and time-consuming; specific to a single analyte. | Absolute quantification of specific target peptides.[8] |
Experimental Protocols for Validation Using this compound
The following protocols are designed to be self-validating, providing clear metrics for assessing system performance.
Preparation of this compound Standard Stock Solution
Objective: To prepare a concentrated, stable stock solution for routine use.
Materials:
-
High-purity this compound
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade formic acid (FA)
-
Calibrated analytical balance and pipettes
Procedure:
-
Accurately weigh 1 mg of this compound.
-
Dissolve the peptide in 1 mL of 0.1% FA in water to create a 1 mg/mL stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into smaller volumes (e.g., 50 µL) and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
Workflow for Daily System Suitability Check
Objective: To perform a quick assessment of the LC-MS system's readiness for sample analysis.
Caption: Workflow for daily system suitability check using this compound.
Expected Outcomes and Acceptance Criteria:
| Metric | Acceptance Criteria | Potential Cause of Failure |
| Peak Shape (Asymmetry) | 0.8 - 1.5 | Column degradation, improper mobile phase composition |
| Retention Time (RT) | < 2% RSD over multiple injections | LC pump issue, leak in the system, column temperature fluctuation |
| Signal Intensity | < 15% RSD over multiple injections | ESI source instability, detector issue |
| Mass Accuracy | < 5 ppm | Mass analyzer requires calibration |
Protocol for Mass Accuracy Calibration
Objective: To calibrate the mass analyzer across a specified mass range.
Materials:
-
This compound working solution (as prepared above)
-
Mass spectrometer calibration solution (as recommended by the instrument vendor)
Procedure:
-
Infuse the vendor-provided calibration solution to perform an initial instrument calibration according to the manufacturer's instructions.
-
Inject the this compound standard and acquire data in full scan mode.
-
Determine the measured m/z of the [M+H]+ ion for Met-Lys.
-
Calculate the mass error in parts per million (ppm) using the following formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
-
If the mass error exceeds the acceptable limit (typically < 5 ppm for high-resolution instruments), re-calibrate the instrument.
Logical Framework for Data Validation
The use of a standard like this compound fits into a broader logical framework for ensuring data quality. This framework can be visualized as a hierarchical process.
Caption: Hierarchical framework for data validation in mass spectrometry.
Conclusion and Best Practices
The consistent use of this compound as a standard is a simple yet powerful practice for ensuring the quality and reproducibility of mass spectrometry data. By integrating the protocols and logical framework outlined in this guide, researchers can build a robust quality control system.
Key Takeaways:
-
Consistency is Key: Perform system suitability checks daily and before each major experiment.
-
Documentation is Crucial: Maintain a log of all calibration and system suitability results to track instrument performance over time.[5]
-
Understand Your System: Use the data from your standard to diagnose and troubleshoot instrument issues proactively.
-
Context Matters: While this compound is an excellent standard for routine checks, consider using more complex standards for comprehensive method development and validation.
By adhering to these principles, you can have greater confidence in your experimental outcomes, leading to more impactful and reliable scientific discoveries.
References
- Peptide–Spectrum Match Validation with Internal Standards (P–VIS). PubMed Central - NIH.
- Quality Control in the Mass Spectrometry Proteomics Core: A Practical Primer. PMC - NIH.
- Calibration Practices in Clinical Mass Spectrometry: Review and Recommend
- Characterization of Synthetic Peptides by Mass Spectrometry. PubMed.
- Calibration Practices in Clinical Mass Spectrometry: Review and Recommend
- Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
- Characterization of Synthetic Peptides by Mass Spectrometry.
- Quality control of synthetic peptides. Innovagen AB.
- Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
- Calibration and Qualification of Chromatography, Mass Spectrometry Instruments. Lab Manager.
- Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements. PMC - NIH.
- LC-MS Instrument Calibration.
- Experimental Protein Mixture for Validating Tandem Mass Spectral Analysis. Mary Ann Liebert, Inc., publishers.
- Visualizing and comparing results of different peptide identification methods.
- An LC/MS Peptide Standard for Rapid System Suitability Assessment and Retention Time Translation Across LC/MS Pl
- Stable Isotope Labeled MS Peptide Standard.
- Comparison of Internal Standard Approaches for SRM Analysis of Alpha-Synuclein in Cerebrospinal Fluid.
- Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. ACS Omega.
- Assessing MS/MS Search Algorithms for Optimal Peptide Identific
- Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry.
- Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in Enzymology.
- Methyl form
- Using Machine Learning and Targeted Mass Spectrometry to Explore the Methyl-Lys Proteome. PMC - NIH.
- Salt Tolerance Enhancement of Liquid Chromatography-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Using Matrix Additive Methylenediphosphonic Acid. NIH.
- Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. NIH.
- Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation
- Salt form selection and characterization of LY333531 mesylate monohydr
Sources
- 1. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality Control in the Mass Spectrometry Proteomics Core: A Practical Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC/MS Peptide Standard for Rapid System Suitability Assessment and Retention Time Translation Across LC/MS Platforms [sigmaaldrich.com]
- 5. Calibration and Qualification of Chromatography, Mass Spectrometry Instruments | Lab Manager [labmanager.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. Salt Tolerance Enhancement of Liquid Chromatography-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Using Matrix Additive Methylenediphosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to a Novel Ion-Pairing System: Evaluating Methionyl-Lysine Formate for Inter-Laboratory LC-MS Reproducibility
Abstract: The robust, reproducible, and sensitive analysis of large-molecule biotherapeutics, such as peptides and oligonucleotides, by liquid chromatography-mass spectrometry (LC-MS) remains a significant challenge across the pharmaceutical industry. Method transfer between laboratories frequently suffers from variability in chromatographic performance, often traced back to the choice of mobile phase additives. Traditional ion-pairing reagents, like trifluoroacetic acid (TFA), provide excellent chromatographic resolution but severely suppress mass spectrometric ionization. Conversely, formic acid (FA) is highly MS-compatible but often yields suboptimal peak shapes and resolution.[1][2] This guide introduces a novel, rationally designed ion-pairing system, Methionyl-Lysine Formate (Met-Lys Formate), as a promising alternative to bridge this gap. We will dissect the mechanistic basis for this choice, provide a comparative framework against established reagents, and present a comprehensive protocol for its evaluation and implementation, designed to ensure self-validation and facilitate seamless method transfer across different laboratories.
The Chromatographer's Dilemma: The Ion-Pairing Compromise
Reversed-phase liquid chromatography (RPLC) is the workhorse for biomolecule analysis. However, the inherent polarity and charge of peptides and oligonucleotides necessitate the use of mobile phase additives to achieve adequate retention and peak shape. These additives, or ion-pairing reagents, function by forming a transient, neutral complex with the analyte, which increases its hydrophobicity and enhances its interaction with the stationary phase.
The challenge arises at the MS interface. The ideal ion-pairing agent must be volatile to avoid contaminating the mass spectrometer source.[3][4] This requirement has led to the widespread adoption of two primary reagents, each with a significant drawback:
-
Trifluoroacetic Acid (TFA): As a strong acid (pKa ~0.3), TFA is an exceptionally effective ion-pairing agent, leading to sharp, symmetrical peaks and excellent resolution.[5] However, its strong ion-pairing properties persist into the gas phase, where it tenaciously binds to analytes, suppressing the formation of desired protonated molecules and drastically reducing MS signal.[1][6] TFA is also known to be a persistent contaminant in MS systems.[1]
-
Formic Acid (FA): A weaker acid (pKa ~3.8), FA is highly volatile and does not cause significant ion suppression, making it the default choice for MS-centric applications.[1][4] Unfortunately, its weaker ion-pairing ability often results in broader peaks, tailing, and reduced chromatographic performance compared to TFA.[2][7]
This trade-off is a constant source of difficulty in drug development, where a method must be robust enough for quality control (often UV-based) yet sensitive enough for characterization and quantitation (MS-based). This guide proposes a system designed to eliminate this compromise.
A Proposed Solution: The Rationale for Met-Lys Formate
We propose a binary ion-pairing system composed of the dipeptide Methionyl-Lysine (Met-Lys) as the cationic pairing agent and formate as the volatile, MS-friendly counter-anion.
The Cationic Agent: Methionyl-Lysine (Met-Lys)
The choice of Met-Lys is based on first principles of chemistry to create a gentle, yet effective, ion-pairing agent.
-
Charge Properties: The dipeptide contains two primary amine groups—the N-terminus and the lysine side chain—which are protonated at typical acidic RPLC pH ranges (pH 2-4). Lysine's side chain has a pKa of approximately 10.5, ensuring it carries a stable positive charge.[8] This dicationic nature provides a robust electrostatic interaction with the anionic phosphate backbone of oligonucleotides or the acidic residues of peptides.
-
Moderate Hydrophobicity: The methionine and lysine side chains provide a moderate level of hydrophobicity, sufficient to aid in retention without being overly aggressive like the fluorinated alkyl chains of TFA.
-
Unique Selectivity: As a chiral biomolecule itself, the dipeptide may offer unique selectivity profiles through transient diastereomeric interactions with analytes, potentially resolving peaks that are co-eluted with traditional reagents.
The Counter-Anion: Formate
Formate is the conjugate base of formic acid. Its use as the counter-ion ensures full compatibility with mass spectrometry. It is highly volatile and minimizes the risk of ion suppression that plagues stronger acids like TFA.[3][4]
The Proposed Mechanism of Action
The diagram below illustrates the proposed mechanism. The positively charged Met-Lys dipeptide forms an ion pair with a negatively charged analyte (e.g., an oligonucleotide). This complex has increased hydrophobicity, allowing for better retention and separation on a C18 column. The formate anion acts as the counter-ion in the mobile phase, ensuring charge neutrality.
Caption: Proposed ion-pairing mechanism of Met-Lys with an analyte.
Performance Comparison: A Side-by-Side Projection
While direct inter-laboratory data for Met-Lys formate is not yet published, we can project its performance based on the known characteristics of its components and compare it to the industry standards, FA and TFA.
| Performance Metric | 0.1% Formic Acid (FA) | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Met-Lys Formate (Projected) | Justification for Projection |
| MS Signal Intensity | Excellent | Poor (Severe Suppression)[1] | Excellent | The use of formate as the counter-ion and the absence of any highly suppressive moieties (like fluorine) should result in minimal ion suppression.[4] |
| Peak Shape (Symmetry) | Fair to Good | Excellent | Good to Excellent | The dicationic nature of Met-Lys is expected to provide stronger ion-pairing than FA alone, effectively masking secondary silanol interactions and reducing peak tailing. |
| Chromatographic Resolution | Fair | Excellent | Good to Excellent | The combination of effective ion-pairing and potentially unique selectivity from the dipeptide structure could resolve challenging analytes. |
| Analyte Retention | Low | High | Moderate to High | The inherent hydrophobicity of the dipeptide will increase retention compared to FA, but likely less than the highly hydrophobic TFA. |
| MS Source Cleanliness | Excellent | Poor (Persistent Contaminant)[1] | Excellent | Both Met-Lys and formate are highly volatile and biocompatible, posing minimal risk of source contamination. |
| Inter-Lab Reproducibility | Fair | Good | Excellent (Projected) | As a well-defined salt, it can be prepared with high accuracy by weight, reducing variability from pH adjustments or acid concentrations that can plague FA/TFA methods. |
A Self-Validating Protocol for Cross-Laboratory Implementation
This section provides a robust starting protocol for evaluating Met-Lys formate. The protocol is designed to be "self-validating" by incorporating system suitability tests (SSTs) and quality control (QC) checks at its core.
Reagent and Sample Preparation
-
Mobile Phase A (Aqueous):
-
Weigh 1.0 g of Met-Lys Formate salt into a 1 L volumetric flask.
-
Add ~950 mL of LC-MS grade water and sonicate for 5 minutes to dissolve.
-
Bring to volume with LC-MS grade water. This constitutes a 0.1% w/v solution.
-
Filter through a 0.22 µm membrane filter.
-
-
Mobile Phase B (Organic):
-
Prepare a 0.1% w/v solution of Met-Lys Formate in LC-MS grade acetonitrile using the same procedure as above.
-
-
System Suitability Test (SST) Mixture:
-
Prepare a mixture of relevant analytes (e.g., a peptide standard like Waters MassPREP Enolase Digestion Standard, or a set of oligonucleotide standards) at a known concentration (e.g., 10 pmol/µL) in Mobile Phase A.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations spanning the expected analytical range.
-
LC-MS Configuration & Method
-
LC System: A high-performance binary UPLC/UHPLC system.
-
Column: A high-quality C18 column suitable for biomolecules (e.g., Waters ACQUITY UPLC Peptide CSH C18, 130Å, 1.7 µm).
-
Column Temperature: 60 °C
-
Injection Volume: 5 µL
-
LC Gradient (Example for Peptides):
Time (min) Flow Rate (mL/min) %B 0.0 0.3 2 50.0 0.3 40 51.0 0.3 85 55.0 0.3 85 56.0 0.3 2 | 60.0 | 0.3 | 2 |
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Key MS Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
The Validation Workflow
This workflow ensures that the method is performing correctly before, during, and after the analysis, providing a self-validating system for robust inter-laboratory transfer.
Caption: A self-validating workflow for method implementation.
Conclusion
The development of robust and transferable LC-MS methods is paramount in the pharmaceutical industry. The persistent compromise between chromatographic performance and MS sensitivity has hindered progress. The proposed Met-Lys Formate ion-pairing system offers a theoretically sound solution designed to provide both excellent separation and high-fidelity mass spectrometric data. By providing a stable, weighable salt, this system also promises to reduce the inter-laboratory variability associated with preparing traditional mobile phases. The enclosed protocol provides a clear, self-validating framework for laboratories to evaluate this promising new reagent and potentially establish a new gold standard for biomolecule analysis.
References
- Apffel, A., et al. (1995). Analysis of synthetic oligonucleotides by capillary electrophoresis and electrospray mass spectrometry.
-
Gilar, M., et al. (2015). Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. Rapid Communications in Mass Spectrometry, 29(24), 2343-2350. URL: [Link]
-
Waters Corporation. (n.d.). Evaluation of Alternative Ion-pairing Reagents in the Analysis of Oligonucleotides with the ACQUITY QDa Detector. Waters Application Note. URL: [Link]
-
Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Waters Corporation Primer. URL: [Link]
-
LCGC International. (2021). Ion Pairing Reagents for Oligonucleotide Analysis. LCGC International. URL: [Link]
-
Stoll, D. R. (2025). Mobile Phase Buffers in Liquid Chromatography: The Buffer–Detector Battle. LCGC North America. URL: [Link]
- Patel, K., et al. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 34-38.
- Agilent Technologies. (n.d.). Improving Oligonucleotide Sensitivity and Separation for LC–MS Applications.
-
Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. URL: [Link]
-
Nguyen, J. M., et al. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides. Waters Application Note. URL: [Link]
-
Advanced Materials Technology. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns Technical Note. URL: [Link]
-
Dolan, J.W. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. URL: [Link]
-
ResearchGate. (n.d.). The pka and isoelectric point values of lysine, methionine, and tryptophan. ResearchGate Publication. URL: [Link]
-
Nguyen, J. M., et al. (n.d.). Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Waters Application Note. URL: [Link]
- Bobaly, B., et al. (2020). Systematic evaluation of mobile phase additives for the LC–MS characterization of therapeutic proteins.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
